TD-106
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBHVQOULDEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TD-106: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel, synthesized analog of immunomodulatory drugs (IMiDs) that functions as a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1] Its primary application in drug discovery is as a CRBN-recruiting ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[3][4][5]
This guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, experimental protocols, and the signaling pathways involved in its function as both a standalone agent and as a critical component of PROTACs.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic action of this compound is centered on its ability to bind to CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This interaction can be leveraged in two primary ways:
-
Intrinsic Activity: As an IMiD analog, this compound binding to CRBN induces the degradation of specific neosubstrate proteins, namely the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6] This activity is responsible for its anti-proliferative effects in multiple myeloma.[1]
-
PROTAC Component: In the context of a PROTAC, this compound serves as the "anchor" that recruits the CRL4-CRBN E3 ligase complex. The other end of the PROTAC molecule contains a ligand that binds to a specific Protein of Interest (POI). By simultaneously binding the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target protein.[3][4] This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][5] The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple POI molecules.[4]
Signaling and Workflow Diagrams
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: General mechanism of a this compound-based PROTAC.
Caption: Intrinsic anti-myeloma activity of this compound.
Caption: A typical in vitro experimental workflow for this compound.
Quantitative Data Summary
The efficacy of this compound, both intrinsically and as part of a PROTAC, has been quantified in several studies.
| Compound/Molecule | Target(s) | Cell Line | Key Metric | Value | Reference |
| This compound | IKZF1/3 | NCI-H929 | Degradation | Comparable to Pomalidomide | [7] |
| This compound | Cell Proliferation | NCI-H929 | CC50 | 0.039 µM (39 nM) | [8] |
| TD-428 (this compound + JQ1) | BRD4 | 22Rv1 | DC50 | 0.32 nM | [1][7][9] |
| TD-802 (this compound + AR Ligand) | Androgen Receptor (AR) | LNCaP | DC50 | 12.5 nM | [1][4][10] |
| TD-802 (this compound + AR Ligand) | Androgen Receptor (AR) | LNCaP | Dmax | 93% | [1][4][10] |
-
CC50: 50% cytotoxic concentration.
-
DC50: 50% degradation concentration.
-
Dmax: Maximum degradation.
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize this compound's mechanism of action.
Immunoblotting for Protein Degradation
-
Objective: To visually and quantitatively assess the degradation of target proteins (e.g., IKZF1, IKZF3, BRD4) following treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H929 for IKZF1/3, 22Rv1 for BRD4) and allow them to adhere. Treat cells with varying concentrations of this compound or a this compound-based PROTAC (e.g., TD-428) for a specified duration (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies specific for the target protein (IKZF1, BRD4, etc.) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the level of protein degradation relative to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct physical binding of this compound to its target, CRBN, within intact cells.
-
Protocol:
-
Cell Treatment: Treat cells (e.g., HEK293 expressing CRBN) with this compound or a vehicle control (DMSO) for a set period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., a gradient from 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A fixed temperature (e.g., 53°C) can be used for dose-response experiments.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized protein fraction. Analyze the amount of soluble CRBN remaining by immunoblotting. Increased thermal stability of CRBN in the presence of this compound indicates direct binding.
-
Cell Viability / Cytotoxicity Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., NCI-H929) in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a control compound (e.g., pomalidomide).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[8]
-
Assay: Add a viability reagent such as MTT or CellTiter-Glo. For MTT, incubate to allow for formazan crystal formation, then solubilize the crystals with a solvent.
-
Measurement: Read the absorbance or luminescence on a plate reader. Calculate the CC50 value by plotting the percentage of viable cells against the log of the compound concentration.
-
In Vivo Xenograft Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., TMD-8) to establish tumors.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. Administer this compound via a specified route (e.g., intraperitoneal injection) at a set dose (e.g., 50 mg/kg) and schedule (e.g., daily for 14 days).[8]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
-
Conclusion
This compound is a versatile and potent CRBN modulator that has demonstrated significant utility in the field of targeted protein degradation. Its intrinsic ability to induce the degradation of IKZF1/3 provides a clear therapeutic rationale for its use in multiple myeloma.[1] More broadly, its successful incorporation into PROTACs like TD-428 and TD-802 highlights its value as a powerful tool for developing novel therapeutics that can target and eliminate previously "undruggable" proteins.[1][3][7] The data and protocols summarized herein provide a comprehensive foundation for researchers and drug developers working to harness the potential of this compound in creating next-generation protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 4. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Emergence of TD-106: A Novel Cereblon E3 Ligase Modulator for Targeted Protein Degradation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-106 is a novel, potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its characterization. As a CRBN modulator, this compound functions as a molecular glue, inducing the degradation of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical transcription factors in the pathogenesis of multiple myeloma. Furthermore, this compound has been effectively incorporated as the E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs) to facilitate the degradation of specific target proteins, demonstrating its versatility in the rapidly advancing field of targeted protein degradation.
Core Mechanism of Action
This compound is an analog of immunomodulatory drugs (IMiDs) that exerts its biological activity by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment and subsequent ubiquitination of specific proteins that are not typically targeted by this E3 ligase. These newly targeted proteins, referred to as neosubstrates, are then marked for degradation by the 26S proteasome.[1][3]
The primary neosubstrates of the this compound-bound CRL4CRBN complex are the lymphoid transcription factors IKZF1 and IKZF3.[1][2] The degradation of these factors is a key mechanism underlying the anti-myeloma activity of IMiDs.[1][2]
Beyond its intrinsic activity as a molecular glue, this compound serves as a critical component in the design of PROTACs.[1][4] In this context, this compound is chemically linked to a ligand that binds to a specific protein of interest (POI). This bifunctional molecule facilitates the formation of a ternary complex between the POI and the CRL4CRBN E3 ligase, leading to the ubiquitination and degradation of the POI.[1]
Signaling Pathway
Caption: Mechanism of this compound as a Cereblon modulator.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its derivatives.
| Parameter | Cell Line | Value | Reference |
| CC50 (Cell Viability) | NCI-H929 (Multiple Myeloma) | 0.039 µM | [4] |
| Table 1: In vitro anti-proliferative activity of this compound. |
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| TD-428 | BET Proteins | This compound | Not explicitly stated, but effective degradation shown | 22Rv1 (Prostate Cancer) | [1] |
| Table 2: Degradation activity of a PROTAC utilizing this compound. |
Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound. These are generalized protocols based on standard laboratory techniques and the information available in the cited literature.
Cell Culture
-
Cell Lines: NCI-H929 (multiple myeloma) and 22Rv1 (prostate cancer) cells are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol is based on a standard MTT or similar colorimetric assay to determine the anti-proliferative effects of this compound.
-
Cell Seeding: Plate NCI-H929 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.[4]
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal growth inhibitory concentration (CC50) using a non-linear regression analysis.
Western Blot Analysis for Protein Degradation
This protocol is used to assess the degradation of target proteins such as IKZF1/3.
-
Cell Treatment: Seed NCI-H929 cells and treat with various concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software to determine the extent of protein degradation.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice, such as SCID or NOD/SCID mice.
-
Cell Implantation: Subcutaneously inject NCI-H929 cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 14 days).[4]
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its potent activity as a CRBN modulator, leading to the degradation of key cancer-related transcription factors, underscores its potential as a therapeutic agent. Moreover, its successful implementation as an E3 ligase binder in PROTACs opens up a wide range of possibilities for targeting previously "undruggable" proteins. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound and related molecules.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol | FabGennix [fabgennix.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
TD-106 for Inducing BRD4 Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides an in-depth technical overview of TD-106, a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN), and its application in the development of PROTACs for the degradation of the epigenetic reader protein BRD4.[1] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogenes such as c-Myc, making it a compelling target in cancer therapy.[2][3][4] The PROTAC TD-428, which incorporates this compound as the CRBN ligand and the well-characterized BET inhibitor JQ1 as the BRD4-binding moiety, serves as a prime example of this technology's potential.
Core Concepts: The PROTAC Mechanism
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the derived BRD4-targeting PROTAC, TD-428.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Cell Viability | NCI-H929 (Multiple Myeloma) | CC50 | 0.039 µM | [1] |
| TD-428 | BRD4 Degradation | 22Rv1 (Prostate Cancer) | DC50 | 0.32 nM | |
| TD-428 | Cell Viability | 22Rv1 (Prostate Cancer) | CC50 | 20.1 nM |
Signaling Pathway
BRD4 is a transcriptional co-activator that plays a crucial role in the expression of genes involved in cell cycle progression and proliferation.[2][3][4] It binds to acetylated histones on chromatin and recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation. By inducing the degradation of BRD4, TD-428 effectively downregulates the expression of BRD4 target genes, including the proto-oncogene c-Myc.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on the protocols used in the primary literature describing this compound and TD-428.
Western Blot Analysis for BRD4 Degradation
This protocol is used to quantify the amount of BRD4 protein in cells following treatment with a degrader.
Methodology:
-
Cell Culture: 22Rv1 or U266 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of TD-428 or DMSO (vehicle control) for the desired time (e.g., 12 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software, and BRD4 levels are normalized to the loading control.
Cell Viability Assay
This assay is used to determine the effect of a compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Cells (e.g., NCI-H929 or 22Rv1) are seeded in 96-well plates at an appropriate density.[1]
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound, TD-428, or vehicle control.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.[1]
-
Reagent Addition: A cell viability reagent (e.g., WST-1 or CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Immunoprecipitation (for Ternary Complex Validation - Conceptual)
Immunoprecipitation can be used to confirm the formation of the BRD4-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with TD-428 and then lysed as described in the Western Blot protocol.
-
Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Antibody Incubation: The pre-cleared lysate is incubated with an antibody specific to either BRD4 or CRBN overnight at 4°C.
-
Bead Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting, probing for the presence of both BRD4 and CRBN to confirm their co-immunoprecipitation.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. The successful creation of TD-428 demonstrates the utility of this compound in generating potent and specific degraders of high-value therapeutic targets like BRD4. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their own targeted protein degradation programs. As the field of targeted protein degradation continues to expand, the development and characterization of novel E3 ligase ligands like this compound will be critical for unlocking the full therapeutic potential of this exciting modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Myeloma Potential of TD-106: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 is a novel, potent, and specific small molecule modulator of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound initiates the targeted degradation of the Ikaros family transcription factors, IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells. This targeted protein degradation leads to the inhibition of c-MYC transcription and subsequent suppression of myeloma cell proliferation. Preclinical studies have demonstrated both in vitro and in vivo anti-myeloma activity of this compound, highlighting its potential as a promising therapeutic agent for multiple myeloma. This document provides a comprehensive technical guide on the anti-myeloma properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeted Protein Degradation
This compound functions as a molecular glue, inducing the proximity of the E3 ubiquitin ligase complex CRL4-CRBN to the neosubstrates IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the proteasome. The degradation of these transcription factors, which are essential for myeloma cell survival, results in downstream anti-proliferative effects.[1][2][3][4][5]
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data Summary
The anti-myeloma efficacy of this compound has been quantified through in vitro and in vivo studies. The key findings are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| NCI-H929 | Cell Proliferation | CC50 | 0.039 μM | [6][7] |
| NCI-H929 | Protein Degradation | IKZF1/3 Degradation | Observed at 1-1000 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| SCID Mice | TMD-8 Xenograft | 50 mg/kg, i.p., q.d. for 14 days | Inhibition of tumor growth | [6][8] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the anti-myeloma properties of this compound.
In Vitro Cell Proliferation Assay
This protocol describes the determination of the half-maximal cytotoxic concentration (CC50) of this compound in the NCI-H929 multiple myeloma cell line.
Protocol:
-
Cell Culture: NCI-H929 multiple myeloma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 100 μM. The final DMSO concentration in all wells, including controls, should be less than 0.1%.
-
Incubation: The treated plates are incubated for 72 hours.[6][7]
-
Cell Viability Assessment: After the incubation period, 10 μL of WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well.
-
Absorbance Measurement: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines the in vivo evaluation of the anti-tumor activity of this compound in a TMD-8 multiple myeloma xenograft model.
Protocol:
-
Animal Model: Female SCID (CB-17/Icr-Prkdc-scid) mice, 6-8 weeks old, are used for the study.[6]
-
Cell Inoculation: TMD-8 human multiple myeloma cells (5 x 10^6 cells in 100 μL of PBS/Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to either the treatment group or the vehicle control group.
-
Drug Administration: The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 50 mg/kg daily for 14 consecutive days.[6][8] The control group receives injections of the vehicle solution.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the 14-day treatment period, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting. The anti-tumor efficacy is determined by comparing the tumor growth in the this compound treated group to the vehicle control group.
Conclusion
This compound is a promising anti-myeloma agent that leverages the principles of targeted protein degradation. Its ability to specifically induce the degradation of the key survival factors IKZF1 and IKZF3 in multiple myeloma cells has been demonstrated through robust preclinical in vitro and in vivo data. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and other CRBN-modulating compounds for the treatment of multiple myeloma.
References
- 1. A novel cereblon modulator for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open Access@KRIBB: A novel cereblon modulator for targeted protein degradation [oak.kribb.re.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. targetmol.cn [targetmol.cn]
TD-106: A Novel IMiD Analog for Targeted Cancer Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel, potent, and versatile immunomodulatory drug (IMiD) analog that has emerged as a significant tool in cancer research. It functions as a modulator of the E3 ubiquitin ligase Cereblon (CRBN), a key protein in the ubiquitin-proteasome system. By binding to CRBN, this compound induces the degradation of specific target proteins, known as neosubstrates, leading to downstream anti-cancer effects. This mechanism of action has shown particular promise in hematological malignancies, such as multiple myeloma, and has positioned this compound as a valuable scaffold for the development of Proteolysis-Targeting Chimeras (PROTACs) for solid tumors. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: CRBN-Mediated Protein Degradation
This compound exerts its anti-cancer effects by hijacking the cell's natural protein disposal system. The core of its mechanism involves binding to the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates that are not typically targeted by the native CRBN complex.
Key neosubstrates of the this compound:CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins are critical for the survival and proliferation of multiple myeloma cells. Their degradation leads to cell cycle arrest and apoptosis in malignant plasma cells.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity in multiple myeloma cell lines. The primary mechanism of this activity is the degradation of IKZF1 and IKZF3.
| Cell Line | Cancer Type | Metric | Value | Reference |
| NCI-H929 | Multiple Myeloma | CC50 | 0.039 µM | [1] |
CC50: 50% cytotoxic concentration
In Vivo Efficacy
Preclinical studies in animal models have confirmed the anti-tumor activity of this compound in a multiple myeloma xenograft model.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| SCID Mice with TMD-8 Xenograft | Multiple Myeloma | 50 mg/kg this compound (intraperitoneal, daily for 14 days) | Inhibition of tumor growth | [1] |
Application in PROTAC Technology
The versatile structure of this compound has been successfully utilized as a CRBN-binding ligand in the development of PROTACs. A notable example is TD-802, a PROTAC that links this compound to a ligand for the Androgen Receptor (AR), a key driver of prostate cancer.
| PROTAC | Target Protein | Cell Line | Cancer Type | Metric | Value | Reference |
| TD-802 | Androgen Receptor (AR) | LNCaP | Prostate Cancer | DC50 | 12.5 nM | [1] |
| TD-802 | Androgen Receptor (AR) | LNCaP | Prostate Cancer | Dmax | 93% | [1] |
DC50: 50% degradation concentration; Dmax: maximum degradation
Experimental Protocols
The following are detailed, generalized protocols for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture multiple myeloma cells (e.g., NCI-H929) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot for IKZF1/3 Degradation
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Cell Treatment and Lysis:
-
Seed NCI-H929 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
-
Multiple Myeloma Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., 6-8 week old female SCID mice).
-
House the animals in a specific pathogen-free facility with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Harvest TMD-8 multiple myeloma cells from culture.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal injection daily for 14 days. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the this compound treated group and the control group to determine the anti-tumor efficacy.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation for cancer therapy. Its potent and selective degradation of IKZF1 and IKZF3 provides a clear therapeutic rationale for its use in multiple myeloma and potentially other hematological malignancies. Furthermore, its demonstrated utility as a CRBN ligand in the development of PROTACs opens up a broad avenue for the development of novel therapeutics against a wide range of previously "undruggable" cancer targets. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising IMiD analog.
References
A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of Oseltamivir
Executive Summary: Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza A and B viruses. Developed by Gilead Sciences and commercialized by Hoffmann-La Roche, it is an orally administered prodrug designed through rational, structure-based methods to be a potent and selective inhibitor of the viral neuraminidase enzyme.[1][2][3] This enzyme is critical for the release of new virions from infected host cells, and its inhibition effectively halts the spread of the virus.[4][5] The commercial synthesis of oseltamivir is a complex, stereospecific process that famously begins with shikimic acid, a natural product extracted from Chinese star anise or produced via fermentation.[6][7] This guide provides a detailed overview of the discovery, mechanism of action, synthetic pathways, and key experimental data related to oseltamivir for researchers and professionals in drug development.
Discovery and Development
The discovery of oseltamivir is a landmark example of rational drug design.[8] Scientists at Gilead Sciences utilized X-ray crystal structures of the influenza virus neuraminidase active site to design carbocyclic analogues of sialic acid, the enzyme's natural substrate.[8][9] This structure-based approach led to the identification of a series of potent inhibitors.
The initial lead compound, oseltamivir carboxylate (the active metabolite), showed high potency but poor oral bioavailability.[2] To overcome this, the ethyl ester prodrug, oseltamivir phosphate (initially coded as GS-4104), was developed.[2][10] This modification significantly improved absorption from the gastrointestinal tract.[11] Following oral administration, the prodrug is efficiently converted by hepatic esterases into the active oseltamivir carboxylate, ensuring that therapeutic concentrations reach the sites of infection.[4][12][13] In 1996, Gilead Sciences licensed the compound to Hoffmann-La Roche for late-stage development and commercialization, leading to its FDA approval in 1999.[1][2]
Mechanism of Action
Inhibition of Viral Neuraminidase
Oseltamivir's therapeutic effect stems from its function as a competitive inhibitor of the influenza neuraminidase (NA) enzyme.[1][13] NA is a glycoprotein on the surface of the influenza virion essential for viral replication.[11] Its primary role is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells, which is a crucial step for the release of newly formed virus progeny.[5][14]
Oseltamivir carboxylate, the active metabolite, mimics the transition state of sialic acid, allowing it to bind with high affinity and selectivity to the NA active site.[1] This binding prevents the enzyme from cleaving sialic acid, causing newly synthesized virions to remain tethered to the host cell surface and to aggregate with each other.[5] This action effectively halts the spread of the virus to other cells, limiting the progression of the infection.[4][11]
Pharmacokinetics
Oseltamivir is administered as a phosphate salt prodrug to enhance oral bioavailability.[13] After oral intake, it is readily absorbed and extensively metabolized by esterases, primarily in the liver, to its active form, oseltamivir carboxylate.[11][12] The pharmacokinetic properties are linear and dose-proportional.[12]
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference |
| Oral Bioavailability | >80% (as carboxylate) | - | [1][13] |
| Time to Cmax | ~1-3 hours | ~3-4 hours | [11] |
| Plasma Protein Binding | 42% | 3% | [1][11] |
| Elimination Half-life | 1–3 hours | 6–10 hours | [1][11] |
| Volume of Distribution (Vd) | - | 23–26 Liters | [1][13] |
| Metabolism | Hydrolysis by hepatic esterases | Not further metabolized | [11][13] |
| Excretion | >90% eliminated as active metabolite | >99% via renal excretion | [1][13] |
Chemical Synthesis
The commercial synthesis of oseltamivir is a notable achievement in process chemistry, primarily due to the need to control three stereocenters.[6] The most established route starts from (-)-shikimic acid.
Roche Industrial Synthesis from (-)-Shikimic Acid
The industrial synthesis developed by Roche avoids the use of potentially hazardous azide reagents that were part of earlier synthetic routes.[6][7] The process begins with naturally sourced or recombinantly produced (-)-shikimic acid.[6]
Key Stages:
-
Esterification and Ketalization: Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at the 3 and 4 positions are protected as a pentylidene acetal.
-
Mesylation: The remaining hydroxyl group at position 5 is converted to a mesylate, which is a good leaving group.
-
Epoxidation: The acetal is reductively opened, and subsequent treatment with a base forms a key epoxide intermediate.[6][7]
-
Aziridination: The epoxide is opened, and an aziridine ring is formed. This step introduces the first nitrogen atom.
-
Ring Opening and Amine Introduction: The aziridine is opened with a second nitrogen nucleophile, establishing the correct stereochemistry for both the amino and acetamido groups.
-
Final Steps: The synthesis is completed through functional group manipulations, including hydrogenation and salt formation, to yield oseltamivir phosphate with high purity (99.7%).[6]
Preclinical and Clinical Data
In Vitro Antiviral Activity
The potency of oseltamivir is determined through neuraminidase inhibition assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). Oseltamivir carboxylate demonstrates potent inhibition against a wide range of influenza A and B strains.[5][15]
| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) | Reference |
| A/H1N1 | Oseltamivir Carboxylate | 0.92 - 1.54 | [15] |
| A/H3N2 | Oseltamivir Carboxylate | 0.43 - 0.96 | [5][15] |
| Influenza B | Oseltamivir Carboxylate | 5.21 - 12.46 | [15] |
| A/H1N1 (pdm09, resistant) | Oseltamivir Carboxylate | >300 | [16] |
Note: IC50 values can vary based on specific viral strains and assay conditions.
Summary of Clinical Efficacy
Clinical trials have consistently shown that oseltamivir, when initiated within 48 hours of symptom onset, provides significant clinical benefits.[4][13]
| Endpoint | Result | Reference |
| Time to Symptom Alleviation (Adults) | Reduced by 16.8 hours (vs. placebo) | [17] |
| Time to Symptom Alleviation (Children) | Reduced by 29 hours (vs. placebo) | [17] |
| Risk of Lower Respiratory Tract Complications | Reduced risk | [1][18] |
| Risk of Hospitalization | Reduced risk | [18] |
| Viral Shedding (Low-risk adults) | Significantly decreased at Day 3 | [19] |
| Prophylaxis Efficacy | Reduced symptomatic influenza by 55% | [17] |
Key Experimental Methodologies
Fluorometric Neuraminidase Inhibition Assay
This is the standard in vitro method for determining the inhibitory activity of compounds against influenza neuraminidase.[14]
Objective: To quantify the 50% inhibitory concentration (IC50) of oseltamivir carboxylate against a specific influenza virus strain.
Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[14][15] The fluorescence intensity is directly proportional to enzyme activity. An inhibitor will reduce the fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 33.3 mM MES and 4 mM CaCl₂ buffer, pH 6.5.[14]
-
Inhibitor Dilutions: Prepare a stock solution of oseltamivir carboxylate. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 nM to 1000 nM) at 4x the final desired concentration.[15]
-
MUNANA Substrate: Prepare a working solution of MUNANA at 300 µM in assay buffer.[15]
-
Virus Stock: Dilute the influenza virus stock to an optimal concentration (pre-determined via titration) that yields a strong signal in the linear range of the fluorometer.[15]
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each serially diluted inhibitor concentration.
-
Add 50 µL of the diluted virus to each well. For control wells (100% activity), add assay buffer instead of inhibitor. For background wells, add buffer instead of virus.
-
Pre-incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding 25 µL of the MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[15]
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine in ethanol, pH 10.7).
-
Read the fluorescence on a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[15]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[15]
-
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. bmj.com [bmj.com]
- 18. Oseltamivir Treatment for Influenza in Adults A Meta-Analysis of Randomised Controlled Trials | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]
- 19. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of TD-106: A Cereblon Modulator for Targeted Degradation of IKZF1/3 in Multiple Myeloma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, particularly in oncology. This guide focuses on TD-106, a novel Cereblon (CRBN) E3 ligase modulator, and its role in inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma. By hijacking the CRBN E3 ubiquitin ligase complex, this compound marks IKZF1 and IKZF3 for proteasomal degradation, leading to potent anti-myeloma effects. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its efficacy.
Introduction to Targeted Protein Degradation and Cereblon Modulators
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The transcription factors IKZF1 and IKZF3 are crucial for the survival and proliferation of multiple myeloma cells.[1][2][3] A novel class of therapeutic agents, known as Cereblon E3 ligase modulators (CELMoDs), leverages the cell's own ubiquitin-proteasome system to selectively eliminate these disease-driving proteins.
CELMoDs, such as the well-characterized immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and newer agents like iberdomide and mezigdomide, function as "molecular glues."[4][5] They bind to Cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), and alter its substrate specificity. This induced proximity between Cereblon and neosubstrates, such as IKZF1 and IKZF3, leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][6]
This compound is a recently identified Cereblon modulator that has demonstrated the ability to induce the degradation of IKZF1 and IKZF3.[7] This guide will delve into the technical details of its mechanism and the methodologies employed to evaluate its activity.
Mechanism of Action of this compound
The primary mechanism of action of this compound in multiple myeloma is the targeted degradation of IKZF1 and IKZF3. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Pathway Description:
-
Binding to Cereblon: this compound binds to the substrate receptor Cereblon (CRBN), a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.
-
Conformational Change and Neosubstrate Recruitment: This binding induces a conformational change in the substrate-binding pocket of CRBN, creating a neomorphic interface that has high affinity for IKZF1 and IKZF3.
-
Ternary Complex Formation: this compound acts as a molecular glue, stabilizing the interaction between CRBN and IKZF1/3, leading to the formation of a ternary complex (CRBN-TD106-IKZF1/3).
-
Polyubiquitination: Within the CRL4^CRBN^ complex, the recruited IKZF1/3 proteins are brought into close proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of IKZF1/3. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated IKZF1 and IKZF3 are recognized and targeted for degradation by the 26S proteasome.
-
Anti-Myeloma Effect: The degradation of IKZF1 and IKZF3, which are essential for myeloma cell survival, leads to cell cycle arrest and apoptosis.
Quantitative Data on this compound's Effect
The efficacy of this compound in degrading IKZF1/3 and inhibiting the proliferation of multiple myeloma cells has been quantitatively assessed. The available data is summarized in the tables below.
Table 1: Cellular Activity of this compound in NCI-H929 Multiple Myeloma Cells
| Parameter | Cell Line | Value | Reference |
| CC50 (Cell Proliferation) | NCI-H929 | 0.039 µM | [7] |
Table 2: IKZF1/3 Degradation by this compound in NCI-H929 Cells
| Compound | Concentration Range | Effect | Reference |
| This compound | 1, 10, 100, 1000 nM | Induces degradation of IKZF1/3 | [7] |
Note: Specific DC50 (concentration for 50% degradation) values for this compound are not yet publicly available. The data indicates a dose-dependent degradation effect within the specified concentration range.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of Cereblon modulators like this compound.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to Cereblon.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from a tagged Cereblon protein by the test compound. A high FRET signal is generated when the tracer is bound to the CRBN protein, and this signal decreases in the presence of a competing compound.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Europium (Eu)-labeled anti-GST antibody (donor)
-
Fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound (this compound) and positive control (e.g., Pomalidomide)
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Anti-GST-Europium and Thalidomide-Red in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Western Blot for IKZF1/3 Degradation
This is a standard method to visualize and quantify the reduction in IKZF1 and IKZF3 protein levels following treatment with the test compound.
Principle: Cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) to determine the relative protein abundance.
Materials:
-
Multiple myeloma cell line (e.g., NCI-H929)
-
Test compound (this compound)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed NCI-H929 cells in a 6-well plate and allow them to adhere or grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
In Vitro Ubiquitination Assay
This assay confirms that the degradation of IKZF1/3 is mediated by the ubiquitin-proteasome system.
Principle: Recombinant proteins are incubated in the presence of E1, E2, E3 ligase (CRL4^CRBN^), ubiquitin, ATP, and the test compound. The ubiquitination of the substrate (IKZF1/3) is then detected by western blot.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant human IKZF1 or IKZF3 protein
-
Recombinant human ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compound (this compound)
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction might include: E1, E2, CRL4^CRBN^, IKZF1/3 substrate, ubiquitin, and this compound in ubiquitination buffer.
-
Include negative controls, such as reactions lacking E1, ATP, or the CRL4^CRBN^ complex.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by western blot using an anti-IKZF1 or anti-IKZF3 antibody to detect the characteristic high-molecular-weight smear or laddering pattern indicative of polyubiquitination.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for characterizing a novel Cereblon modulator like this compound.
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 3. HiBiT Protein Tagging Technology [promega.sg]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Structure-Activity Relationship of TD-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of TD-106, a novel and potent modulator of the E3 ubiquitin ligase Cereblon (CRBN). This compound has emerged as a valuable molecular entity in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: this compound as a CRBN Modulator
This compound is an analog of the immunomodulatory drugs (IMiDs) and functions by binding to CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
The primary neosubstrates of this compound in the context of multiple myeloma are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1][2] These transcription factors are crucial for the survival and proliferation of multiple myeloma cells. By inducing their degradation, this compound exhibits potent anti-myeloma activity.
Furthermore, the this compound scaffold serves as a versatile E3 ligase-recruiting moiety in the design of PROTACs.[1][3] PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the target's ubiquitination and degradation. This compound has been successfully incorporated into PROTACs to target proteins such as the Androgen Receptor (AR) for the treatment of prostate cancer.[3][4]
Structure-Activity Relationship (SAR) of this compound and its Analogs
The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Modifications to the this compound scaffold can significantly impact its binding affinity to CRBN, its ability to induce the degradation of target proteins, and its overall cellular potency.
Anti-proliferative Activity in Multiple Myeloma
The following table summarizes the anti-proliferative activity of this compound in the NCI-H929 multiple myeloma cell line.
| Compound | CC50 (μM) in NCI-H929 cells |
| This compound | 0.039 |
CC50: 50% cytotoxic concentration
Efficacy of this compound-based PROTACs
The efficacy of PROTACs utilizing the this compound scaffold is exemplified by the androgen receptor degrader, TD-802.
| PROTAC | Target Protein | DC50 (nM) in LNCaP cells | Maximum Degradation (%) |
| TD-802 | Androgen Receptor (AR) | 12.5 | 93 |
DC50: 50% degradation concentration
The position of the linker attachment on the this compound core is a critical determinant of the PROTAC's degradation efficiency. Studies have shown that modifying the linker position can significantly alter the potency of the resulting degrader.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
Cell Proliferation Assay (CCK-8 Assay)
This protocol describes the method used to determine the anti-proliferative activity of this compound in the NCI-H929 multiple myeloma cell line.
Materials:
-
NCI-H929 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed NCI-H929 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using a dose-response curve fitting software.
Protein Degradation Assay (Western Blot)
This protocol outlines the procedure to assess the degradation of target proteins (e.g., IKZF1/3, AR) induced by this compound or this compound-based PROTACs.
Materials:
-
Cancer cell lines (e.g., NCI-H929 for IKZF1/3, LNCaP for AR)
-
Appropriate culture medium and supplements
-
This compound or this compound-based PROTACs (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3, anti-AR) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
In Vivo Xenograft Model for Multiple Myeloma
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
NCI-H929 multiple myeloma cells
-
Matrigel
-
This compound formulation for injection (e.g., dissolved in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Harvest NCI-H929 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volumes and body weights regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Signaling Pathways
Caption: this compound mediated degradation of IKZF1/3.
Caption: Mechanism of a this compound-based PROTAC.
Experimental Workflows
References
- 1. A novel cereblon modulator for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
TD-106: A Technical Guide to its Emergence as a Chemical Probe for Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 has emerged as a noteworthy chemical entity in the field of targeted protein degradation. As a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN), it serves as a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide consolidates the available information on this compound, detailing its mechanism of action, its application in PROTACs, and its observed biological effects. While specific quantitative binding and selectivity data remain proprietary, this document provides a framework for understanding its potential as a chemical probe for CRBN, offering representative experimental protocols and conceptual diagrams to guide further research and development.
Introduction to this compound and Cereblon
Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex. This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the degradation of a wide array of cellular proteins. The modulation of CRBN activity has been a successful therapeutic strategy, most notably with the clinical use of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide in the treatment of multiple myeloma.
This compound is a novel IMiD analog designed as a CRBN modulator.[1] Its primary application is to serve as the CRBN-binding ligand in the construction of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
Data Presentation
Due to the proprietary nature of the development of this compound, specific quantitative data on its binding affinity and selectivity for CRBN are not publicly available. However, a well-characterized chemical probe would typically be evaluated using a suite of biochemical and cellular assays. The following tables provide a template for the types of data that are essential for validating a chemical probe for CRBN.
Table 1: Representative Biochemical Data for a CRBN Chemical Probe
| Parameter | Assay Type | Value |
| Binding Affinity | ||
| Kd (to CRBN) | Isothermal Titration Calorimetry (ITC) | e.g., < 100 nM |
| IC50 (vs. Lenalidomide) | TR-FRET Competition Assay | e.g., < 500 nM |
| Selectivity | ||
| Binding vs. other E3 Ligases (e.g., VHL, MDM2) | Panel Assay (e.g., E3scan™) | e.g., >100-fold selective for CRBN |
| Binding vs. broader proteome | Proteome-wide thermal shift assay | e.g., High selectivity for CRBN |
Table 2: Representative Cellular Activity Data for a CRBN Chemical Probe
| Parameter | Cell Line | Value |
| Target Degradation | ||
| DC50 (IKZF1/3 degradation) | NCI-H929 (Multiple Myeloma) | e.g., < 1 µM |
| Antiproliferative Activity | ||
| CC50 | NCI-H929 (Multiple Myeloma) | 0.039 µM[2] |
Mechanism of Action and Application in PROTACs
This compound functions by binding to the thalidomide-binding pocket of CRBN. This binding event does not inhibit the E3 ligase activity of the complex but rather co-opts it. When incorporated into a PROTAC, the this compound moiety recruits the CRBN E3 ligase complex to the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
A notable example of a PROTAC utilizing this compound is TD-428, which links this compound to the BET inhibitor JQ1.[1][3] TD-428 has been shown to effectively induce the degradation of BET proteins.[3]
Experimental Protocols
The following are detailed, representative methodologies for key experiments that would be performed to validate this compound as a chemical probe for CRBN.
CRBN Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Principle: This competitive binding assay measures the displacement of a known fluorescently labeled CRBN ligand by the test compound (this compound).
-
Protocol:
-
Recombinant GST-tagged CRBN-DDB1 and a biotinylated thalidomide analog are used.
-
Assays are performed in 384-well plates in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA).
-
A dilution series of this compound is prepared.
-
GST-CRBN-DDB1, biotinylated thalidomide analog, and this compound are incubated together.
-
Terbium-labeled anti-GST antibody (donor) and streptavidin-labeled d2 (acceptor) are added.
-
After incubation, the TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by non-linear regression analysis.
-
Cellular Degradation of IKZF1/3 Assay (Western Blot)
-
Principle: This assay quantifies the reduction of endogenous IKZF1 and IKZF3 proteins in cells treated with this compound.
-
Protocol:
-
NCI-H929 multiple myeloma cells are seeded in 6-well plates.
-
Cells are treated with a dose-response of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
NCI-H929 cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for 72 hours.[2]
-
The plate and reagents are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
After incubation, the luminescent signal is measured using a plate reader.
-
The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
-
Principle: This study evaluates the ability of this compound to inhibit tumor growth in an animal model.
-
Protocol:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with TMD-8 cells.
-
When tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
This compound is administered intraperitoneally at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily for 14 days).[2]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its function.
References
Preliminary In Vitro Efficacy of TD-106: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro studies on TD-106, a novel cereblon (CRBN) modulator with potential applications in targeted protein degradation. The following sections detail the available efficacy data, the underlying mechanism of action, and the experimental protocols utilized in its initial characterization.
Quantitative Efficacy Data
The primary in vitro efficacy of this compound has been demonstrated through its anti-proliferative activity and its ability to induce the degradation of specific target proteins. The available quantitative data is summarized below.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Treatment Duration |
| NCI-H929 (Multiple Myeloma) | WST-1 Assay | CC50 | 0.039 µM | 72 hours |
Table 2: Protein Degradation Induced by this compound
| Cell Line | Target Proteins | Effect |
| NCI-H929 | IKZF1/3 | Degradation |
Further quantitative data on the dose-dependent degradation of IKZF1/3 and the effects on other potential target proteins are pending publication in peer-reviewed literature.
Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound functions as a molecular glue, modulating the activity of the E3 ubiquitin ligase complex, CRL4CRBN. By binding to cereblon (CRBN), a substrate receptor of this complex, this compound induces a conformational change that promotes the recruitment of neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3.[1] This recruitment leads to the polyubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. The degradation of these key factors disrupts downstream signaling pathways essential for cancer cell survival and proliferation.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments conducted to evaluate the efficacy of this compound.
Cell Proliferation Assay (WST-1)
This protocol outlines the procedure for determining the half-maximal cytotoxic concentration (CC50) of this compound against the NCI-H929 multiple myeloma cell line.
Materials:
-
NCI-H929 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: NCI-H929 cells are seeded into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. 100 µL of each concentration is added to the respective wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
WST-1 Addition: After the incubation period, 10 µL of WST-1 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 4 hours under the same conditions.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
Methodological & Application
Designing a BRD4 PROTAC using TD-106: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the rational design, synthesis, and characterization of a Proteolysis Targeting Chimera (PROTAC) for the selective degradation of Bromodomain-containing protein 4 (BRD4). We will focus on the utilization of TD-106, a potent and selective ligand for the Cereblon (CRBN) E3 ubiquitin ligase, as a key component of the PROTAC. These application notes and protocols are intended to equip researchers with the necessary information to develop novel BRD4-targeting PROTACs for therapeutic and research applications.
Introduction to BRD4 and PROTAC Technology
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that plays a pivotal role in the regulation of gene expression.[1] Its involvement in the transcription of key oncogenes, such as c-MYC, has established it as a high-priority target in oncology.[2] Traditional therapeutic strategies have centered on the development of small-molecule inhibitors that competitively block the bromodomains of BRD4, thereby displacing it from chromatin and suppressing transcription.
PROTAC technology offers a paradigm shift from simple inhibition to targeted protein degradation.[2] PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them. By inducing the proximity of the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism can lead to a more profound and durable biological response compared to traditional inhibitors.
Rational Design of a BRD4 PROTAC using this compound
The design of a successful BRD4 PROTAC involves the careful selection of its three components: a BRD4 ligand, an E3 ligase ligand, and a chemical linker.
2.1. Selection of a BRD4 Ligand (Warhead)
Several potent and well-characterized BRD4 inhibitors can serve as the "warhead" for the PROTAC. The choice of the BRD4 ligand will influence the binding affinity and selectivity of the final PROTAC.
-
JQ1: A potent and specific BET bromodomain inhibitor. Its derivatives, such as JQ1 carboxylic acid, are commonly used for PROTAC synthesis.
-
OTX015: Another well-established BET inhibitor that has been successfully incorporated into BRD4 PROTACs like ARV-825.[3][4]
-
Dihydroquinazolinone derivatives: A newer class of BRD4 inhibitors that have also been utilized in the development of potent BRD4 degraders.[5]
2.2. This compound as a CRBN E3 Ligase Ligand (Anchor)
This compound is a modulator of the E3 ubiquitin ligase Cereblon (CRBN). It serves as an effective "anchor" to recruit the cellular degradation machinery. BRD4 PROTACs incorporating this compound have been shown to induce BRD4 degradation.
2.3. The Crucial Role of the Linker
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (BRD4-PROTAC-CRBN). The length, composition (e.g., polyethylene glycol (PEG), alkyl chains), and attachment points of the linker must be empirically optimized.[6] A linker that is too short may lead to steric hindrance, while an overly long linker may not effectively bring the two proteins into proximity.[6]
Signaling Pathways and Experimental Workflow
The mechanism of action of a BRD4 PROTAC involves hijacking the ubiquitin-proteasome system to achieve targeted degradation. The overall experimental workflow for designing and validating a BRD4 PROTAC is a multi-step process.
Caption: Mechanism of action of a BRD4 PROTAC using this compound.
Caption: Experimental workflow for BRD4 PROTAC development.
Data Presentation: Quantitative Comparison of BRD4 PROTACs
The efficacy of BRD4 PROTACs is evaluated using several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | BRD4 Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | OTX015 | Pomalidomide | PEG | 22RV1 | 1 | >95 | [1] |
| dBET1 | JQ1 | Thalidomide | PEG | MV4-11 | ~8 | >95 | [7] |
| MZ1 | JQ1 | VHL ligand | PEG | HeLa | ~24 | >90 | [7] |
| QCA570 | Dihydroquinazolinone | Pomalidomide | Not Specified | Leukemia Cells | <1 | >95 | [8] |
Experimental Protocols
5.1. Chemical Synthesis of a JQ1-Linker-TD-106 PROTAC (Conceptual)
This protocol outlines a general strategy for the synthesis of a BRD4 PROTAC linking the BRD4 inhibitor JQ1 to the CRBN ligand this compound via a PEG linker.
-
Synthesis of Linker-TD-106: Commercially available this compound is reacted with a bifunctional PEG linker (e.g., with a terminal amine and a protected carboxylic acid) under standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Deprotection of the Linker: The protecting group on the carboxylic acid of the Linker-TD-106 conjugate is removed.
-
Synthesis of JQ1-Amine: A derivative of JQ1 with a free amine group is synthesized or obtained commercially.
-
Final Coupling: The deprotected Linker-TD-106 is coupled to JQ1-Amine using standard amide coupling conditions.
-
Purification and Characterization: The final PROTAC is purified by reverse-phase HPLC and its identity and purity are confirmed by LC-MS and NMR.
5.2. Cell Culture and Treatment
-
Cell Lines: A panel of cancer cell lines with known sensitivity to BRD4 inhibition should be used (e.g., MV4-11, 22RV1, HeLa, MDA-MB-231).[3][8]
-
Culture Conditions: Cells are maintained in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
PROTAC Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the PROTAC (typically from pM to µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (DMSO) should be included.
5.3. Western Blot Analysis for BRD4 Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against BRD4 (e.g., Cell Signaling Technology #13440, Proteintech 67374-2-Ig) overnight at 4°C.[9][10] After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an ECL chemiluminescent substrate and an imaging system. Band intensities are quantified using densitometry software.
5.4. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Cells are treated with the PROTAC at a concentration that induces significant degradation for a short duration (e.g., 2-4 hours). To stabilize the ternary complex, co-treatment with a proteasome inhibitor (e.g., MG132) is recommended.[7]
-
Cell Lysis: Cells are lysed in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads and then incubated with an antibody against BRD4 or CRBN overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Western Blot Analysis: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against BRD4 and CRBN to detect the presence of the ternary complex.
5.5. In Vitro Ubiquitination Assay
-
Reaction Components: The assay is performed in a reaction buffer containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CRBN-DDB1-RBX1 E3 ligase complex, recombinant BRD4, ubiquitin, ATP, and the PROTAC.[11][12]
-
Reaction Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.
-
Detection of Ubiquitinated BRD4: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then analyzed by Western blotting using an anti-BRD4 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated BRD4 indicates successful PROTAC-mediated ubiquitination.
5.6. Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC for 48-72 hours.
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 value is determined using graphing software.
Challenges and Optimization Strategies
6.1. The "Hook Effect"
At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a decrease in efficacy.[13] This "hook effect" results in a bell-shaped dose-response curve.[13] To mitigate this, it is crucial to perform a wide dose-response analysis to identify the optimal concentration range for degradation.
6.2. Linker Optimization
As previously mentioned, the linker is a critical component. A systematic approach to linker design is necessary, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for ternary complex formation and subsequent degradation.[14]
6.3. Off-Target Effects
It is important to assess the selectivity of the designed PROTAC. This can be achieved through proteome-wide analysis (e.g., quantitative mass spectrometry) to identify any unintended protein degradation.[15]
Conclusion
The design of a BRD4 PROTAC using this compound represents a promising strategy for the targeted degradation of this key epigenetic regulator. By following the rational design principles and detailed experimental protocols outlined in this document, researchers can effectively develop and characterize novel BRD4 degraders with the potential for significant therapeutic impact. Careful optimization of the BRD4 ligand, linker, and rigorous biological evaluation are essential for the successful development of potent and selective BRD4 PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]
- 10. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for TD-106 and its Derivatives in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the novel CRBN modulator TD-106 and its potent androgen receptor (AR) PROTAC derivative, TD-802, in preclinical in vivo mouse models of prostate cancer. The following protocols are based on established methodologies and published data to guide researchers in designing and executing their own efficacy studies.
Introduction
This compound is a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN). It serves as a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A notable derivative of this compound is TD-802, a PROTAC that targets the androgen receptor (AR) for degradation.[1][2][3] The AR is a key driver of prostate cancer, and its degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC).
This document outlines the in vivo administration of TD-802 in a mouse xenograft model of prostate cancer, providing detailed protocols for drug preparation, animal model establishment, and treatment administration.
Mechanism of Action: TD-802 Signaling Pathway
TD-802 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the androgen receptor. The PROTAC molecule simultaneously binds to the androgen receptor and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. The degradation of AR leads to the downstream inhibition of androgen signaling pathways, ultimately suppressing tumor growth.
Caption: Mechanism of action of TD-802 in inducing androgen receptor degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of TD-802 in a mouse xenograft model.
| Parameter | Value | Reference |
| Compound | TD-802 | [3] |
| Mouse Strain | SCID mice | [3] |
| Tumor Model | LNCaP cell line xenograft | [3][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [5] |
| Dosage | 50 mg/kg | This is a representative dosage, optimization may be required. |
| Dosing Frequency | To be determined based on pharmacokinetic studies | [6][7] |
| Vehicle | To be determined based on solubility |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of TD-802.
Drug Preparation
A proper vehicle for in vivo administration of TD-802 needs to be determined based on its solubility and stability. Common vehicles for intraperitoneal injections include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
Protocol:
-
Weigh the required amount of TD-802 for the desired concentration.
-
Dissolve TD-802 in the chosen vehicle.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Prostate Cancer Xenograft Mouse Model Establishment
Materials:
-
LNCaP human prostate cancer cells
-
Matrigel
-
SCID (Severe Combined Immunodeficiency) mice (male, 6-8 weeks old)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture LNCaP cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 2-3 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Dosing and Administration
Protocol:
-
Prepare the TD-802 formulation as described in section 4.1.
-
Gently restrain the mouse.
-
Administer the TD-802 solution via intraperitoneal injection using a 27-gauge needle. The injection volume should be calculated based on the mouse's body weight (e.g., 10 µL/g).
-
Administer the vehicle solution to the control group using the same procedure.
-
Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of TD-802.
Caption: Workflow for an in vivo efficacy study of TD-802.
Pharmacokinetics and Toxicity
Pharmacokinetic and toxicity studies are crucial for determining the optimal dosing regimen and safety profile of TD-802.[6][7] These studies typically involve administering the compound to mice at various doses and collecting blood and tissue samples at different time points to measure drug concentration. Toxicity can be assessed by monitoring changes in body weight, clinical signs, and histopathological analysis of major organs.
Conclusion
This compound and its derivative TD-802 represent a promising new class of therapeutics for prostate cancer. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to evaluate their efficacy. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse dendritic cell migration in abdominal lymph nodes by intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the concentration-dependent erythrocyte distribution of TAK-802, a potent acetylcholinesterase inhibitor, on rat pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KIH-802, an acetohydroxamic acid derivative of 2-nitroimidazole, as a new potent hypoxic cell radiosensitizer: radiosensitizing activity, acute toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LY294002 in Prostate Cancer Cell Lines
Introduction
Prostate cancer is a leading cause of cancer-related death in men worldwide. A key signaling pathway that is frequently dysregulated in prostate cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[1] The tumor suppressor protein PTEN, which negatively regulates the PI3K/Akt pathway, is often mutated or lost in prostate tumors, leading to the constitutive activation of this signaling cascade.[1] Consequently, targeting the PI3K/Akt/mTOR pathway with small molecule inhibitors represents a promising therapeutic strategy for prostate cancer.
LY294002 is a potent and specific, cell-permeable inhibitor of PI3K.[2] It acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby preventing the phosphorylation of Akt and the activation of downstream signaling.[3][4] This application note provides a detailed overview of the use of LY294002 in prostate cancer cell lines, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are also provided.
Mechanism of Action
LY294002 exerts its effects by inhibiting the activity of PI3K, a family of lipid kinases. In prostate cancer cells with an activated PI3K/Akt pathway (e.g., LNCaP, which has a PTEN mutation), LY294002 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation. The inhibition of Akt signaling leads to the modulation of downstream effectors that control cell cycle progression and apoptosis.[5]
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of LY294002.
Effects on Prostate Cancer Cell Lines
LY294002 has been shown to be effective in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3) prostate cancer cell lines.
Cell Viability
LY294002 inhibits the proliferation of prostate cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) can be determined using a cell viability assay such as the MTT assay.
| Cell Line | Assay Type | Incubation Time | IC50 / GI50 (µM) |
| PC-3 | SRB assay | 96 hours | 4.6[3] |
| LNCaP | MTT assay | 24 hours | ~20 (significant cell death)[6] |
Induction of Apoptosis
By inhibiting the pro-survival Akt signaling, LY294002 induces apoptosis in prostate cancer cells. The extent of apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| LNCaP | 40 µM LY294002 (24h) | ~15-20 | ~10-15 | ~25-35 |
| PC-3 | 20 µM LY294002 (48h) | ~10-15 | ~5-10 | ~15-25 |
Note: The values presented are representative and can vary based on experimental conditions.
Cell Cycle Arrest
Inhibition of the PI3K/Akt pathway by LY294002 leads to cell cycle arrest, primarily at the G1 phase.[5] This is due to the downregulation of G1-associated proteins like cyclin D1 and CDK4, and the upregulation of cell cycle inhibitors such as p21.[5]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| LNCaP | Control | ~55-60 | ~25-30 | ~10-15 |
| 20 µM LY294002 (24h) | ~70-75 | ~15-20 | ~5-10 | |
| PC-3 | Control | ~60-65 | ~20-25 | ~10-15 |
| 20 µM LY294002 (24h) | ~75-80 | ~10-15 | ~5-10 |
Note: The values presented are representative and can vary based on experimental conditions.
Experimental Protocols
Caption: A generalized workflow for studying the effects of LY294002.
Cell Viability (MTT) Assay
This protocol is for determining the effect of LY294002 on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cells (LNCaP, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
LY294002 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of LY294002 in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of LY294002 (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO at the highest concentration used for LY294002).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in prostate cancer cells treated with LY294002 using flow cytometry.
Materials:
-
Prostate cancer cells
-
6-well plates
-
LY294002
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of LY294002 (e.g., 20 µM) for a specific duration (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of prostate cancer cells treated with LY294002.
Materials:
-
Prostate cancer cells
-
6-well plates
-
LY294002
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with LY294002 as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise to 4.5 mL of cold 70% ethanol while vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Prostate cancer cells
-
6-well plates
-
LY294002
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-p21, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells as previously described.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
LY294002 is a valuable tool for studying the role of the PI3K/Akt/mTOR signaling pathway in prostate cancer. It effectively inhibits cell proliferation, induces apoptosis, and causes G1 cell cycle arrest in both androgen-sensitive and androgen-insensitive prostate cancer cell lines. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this and other PI3K pathway inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. LY294002, a PI3K Inhibitor, is an Autophagy and Apoptosis Inducer | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]
- 6. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting TD-106 Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Small molecules like TD-106, a novel cereblon (CRBN) E3 ubiquitin ligase modulator, are instrumental in this approach.[1][2][3][4] this compound can be used as a standalone agent to induce the degradation of specific proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), or incorporated into Proteolysis Targeting Chimeras (PROTACs) to target a wider range of proteins for degradation.[1][2] This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of a target protein mediated by this compound. Western blotting is a fundamental technique to visualize and measure the reduction in the abundance of a target protein following treatment with a degrader molecule.[5][6]
Signaling Pathway of this compound Mediated Degradation
This compound functions by hijacking the ubiquitin-proteasome system. It binds to the E3 ubiquitin ligase CRBN, and either directly or as part of a PROTAC, recruits a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: this compound mediated protein degradation pathway.
Experimental Workflow
The following diagram outlines the major steps for assessing this compound mediated protein degradation using Western blot.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to measure the degradation of a target protein, for instance, IKZF1, in a multiple myeloma cell line (e.g., MM.1S) treated with this compound.
Materials and Reagents
-
Cell Line: MM.1S (or other appropriate cell line expressing the protein of interest)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6][7][8][9]
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: Appropriate for wet or semi-dry transfer
-
Membranes: Polyvinylidene fluoride (PVDF) or nitrocellulose[10]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11]
-
Primary Antibodies:
-
Rabbit anti-IKZF1 antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Cell Treatment
-
Plate MM.1S cells at a suitable density in a 6-well plate and allow them to acclimate.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.[5][6]
Sample Preparation
-
After treatment, collect the cells and wash them twice with ice-cold PBS.[5][6]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5][7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[5][6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
Protein Quantification and Sample Preparation for Electrophoresis
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.[5][6] Activate the PVDF membrane in methanol before assembling the transfer stack.
Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5][6]
-
Wash the membrane three times for 5 minutes each with TBST.[5]
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-IKZF1), diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[5][6]
-
The next day, wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5][6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin). This can be done by stripping and re-probing the same membrane or by using a separate gel.
Detection and Data Analysis
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.[5]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| This compound Conc. (nM) | Time (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation (Relative to Vehicle Control) |
| 0 (Vehicle) | 24 | 1.00 | 0% |
| 1 | 24 | 0.85 | 15% |
| 10 | 24 | 0.40 | 60% |
| 100 | 24 | 0.10 | 90% |
| 1000 | 24 | 0.05 | 95% |
| 100 | 4 | 0.70 | 30% |
| 100 | 8 | 0.35 | 65% |
| 100 | 16 | 0.15 | 85% |
| 100 | 24 | 0.10 | 90% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions, cell line, and target protein.
Troubleshooting
-
Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or optimize the ECL substrate incubation time.[12]
-
High Background: Ensure adequate blocking, increase the number and duration of wash steps, and optimize the primary and secondary antibody concentrations.[7][11]
-
Non-specific Bands: Use a more specific primary antibody, ensure the purity of the protein sample, and optimize blocking and washing conditions.
-
Protein Degradation During Sample Prep: Always work on ice and use fresh protease and phosphatase inhibitors in the lysis buffer.[7][8][10]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. 2bscientific.com [2bscientific.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
TD-106 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 is a potent and versatile cereblon (CRBN) modulator, an E3 ubiquitin ligase ligand, designed for use in targeted protein degradation.[1][2][3][4][5] As a key component of Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins. This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation and use in typical experimental settings, aiding researchers in harnessing its capabilities for therapeutic discovery and development.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₅O₃ |
| Molecular Weight | 273.25 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | >98% |
| CAS Number | 2250288-69-6[1] |
Solubility
This compound exhibits solubility in various organic solvents and can be prepared in aqueous solutions for in vitro and in vivo experiments using specific formulations. Proper dissolution is critical for reproducible and accurate experimental results. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 125 mg/mL (457.45 mM)[1] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
Table 2: Formulations for Aqueous Solutions
| Protocol | Solvent Composition | Final Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] | ≥ 2.5 mg/mL (9.15 mM)[1] | Clear Solution[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] | ≥ 2.5 mg/mL (9.15 mM)[1] | Clear Solution[1] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a molecular glue, recruiting the E3 ubiquitin ligase cereblon (CRBN) to a target protein via a PROTAC. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism has been successfully applied to degrade proteins such as BRD4 and the lymphoid transcription factors IKZF1 and IKZF3.[1][2][3]
References
Application Notes and Protocols: Utilizing Novel Agents in Combination Cancer Therapy
A Note on Nomenclature: The designation "TD-106" is associated with multiple investigational agents in oncology. This document provides detailed application notes for two distinct therapeutic candidates with similar identifiers, given the ambiguity of the term. Researchers should verify the specific molecule of interest for their studies.
Candidate 1: ADG106 - A CD137 (4-1BB) Agonistic Antibody
-
Mechanism of Action: ADG106 is a fully human agonistic anti-CD137 monoclonal antibody. CD137 is a costimulatory molecule expressed on activated T cells and natural killer (NK) cells. By binding to and activating CD137, ADG106 enhances the proliferation and effector functions of these immune cells, promoting an anti-tumor immune response.[1][2][3] This mechanism makes it a promising candidate for combination with immune checkpoint inhibitors.
Candidate 2: RXDX-106 - A Pan-TAM (TYRO3, AXL, MER) Kinase Inhibitor
-
Mechanism of Action: RXDX-106 is a small-molecule inhibitor of the TAM family of receptor tyrosine kinases. These kinases are implicated in cancer progression and the suppression of innate immunity. By inhibiting TAM kinases on myeloid cells within the tumor microenvironment, RXDX-106 can shift the balance from an immunosuppressive to an immunostimulatory state, thereby activating both innate and adaptive anti-tumor immunity.[4][5][6] This immunomodulatory activity suggests a synergistic potential when combined with checkpoint inhibitors.[4][7]
Application Note 1: ADG106 in Combination with Anti-PD-1 Therapy
Introduction: This application note details the use of ADG106 in combination with an anti-PD-1 monoclonal antibody, such as toripalimab or pembrolizumab, for the treatment of advanced solid tumors. The rationale for this combination is the dual approach of enhancing T-cell co-stimulation via CD137 agonism while simultaneously blocking the PD-1/PD-L1 inhibitory axis, potentially leading to a more robust and durable anti-tumor immune response.[1][3]
Data Presentation: Clinical Trial Results Summary
A Phase 1b/2 clinical trial evaluated the safety and efficacy of ADG106 in combination with toripalimab in patients with advanced malignancies.[1]
| Parameter | Value |
| Overall Disease Control Rate | 29.2% (7 out of 24 patients)[1] |
| Partial Response (PR) | 1 patient[1] |
| Duration of Response (in PR patient) | 17.6 months[1] |
| Progression-Free Survival (in PR patient) | 24.5 months[1] |
| Grade ≥ 3 Treatment-Related Adverse Events | 16% (4 out of 25 patients)[1] |
Mandatory Visualization:
Experimental Protocols: Clinical Trial Methodology Outline
The following is a generalized protocol based on the Phase 1b/2 study of ADG106 with toripalimab.[1]
-
Patient Population: Eligible patients with advanced solid tumors who have progressed on standard therapies.
-
Treatment Regimen:
-
Safety and Tolerability Assessment:
-
Monitor for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
Record all adverse events (AEs) and grade them according to Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Efficacy Evaluation:
-
Tumor assessments performed at baseline and every 6-9 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
-
Pharmacodynamic and Biomarker Analysis:
Application Note 2: RXDX-106 in Combination with Anti-PD-1 Therapy
Introduction: This application note describes a preclinical research protocol for evaluating the synergistic anti-tumor activity of RXDX-106, a pan-TAM inhibitor, in combination with an anti-PD-1 antibody. The inhibition of TAM kinases by RXDX-106 is hypothesized to reverse the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of PD-1 blockade.[4][7]
Data Presentation: Preclinical Efficacy Data Summary
The following table summarizes representative data from a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma) treated with RXDX-106 and an anti-PD-1 antibody.[4]
| Treatment Group | Tumor Growth Inhibition (TGI) | Key Immunophenotypic Change |
| Vehicle Control | Baseline | - |
| RXDX-106 Monotherapy | Partial TGI (<60%)[4] | Increased M1-polarized macrophages[4] |
| Anti-PD-1 Monotherapy | Partial TGI | Increased activated CD8+ T-cells |
| RXDX-106 + Anti-PD-1 | Enhanced TGI and Survival [4] | Increased CD8+ T-cell function (IFNγ production) [4] |
Mandatory Visualization:
Experimental Protocols: In Vivo Syngeneic Model
This protocol outlines a typical experiment to test the combination of RXDX-106 and an anti-PD-1 antibody in a mouse model.
-
Cell Culture: Maintain MC38 colon adenocarcinoma cells in appropriate culture medium.
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks of age.
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
-
Treatment Protocol:
-
When tumors reach an average size of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: RXDX-106 (e.g., 50 mg/kg, oral gavage, daily).
-
Group 3: Anti-mouse PD-1 antibody (e.g., 200 µg, intraperitoneal injection, twice weekly).
-
Group 4: RXDX-106 + Anti-PD-1 antibody (dosed as in groups 2 and 3).
-
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors exceed a predetermined size or if signs of morbidity appear.
-
-
Immunophenotyping by Flow Cytometry:
-
At the end of the study (or at a specified time point), harvest tumors and spleens.
-
Prepare single-cell suspensions.
-
Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, Gr-1) to analyze changes in immune cell populations within the tumor microenvironment.[4]
-
-
Statistical Analysis:
-
Compare tumor growth curves between groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Compare immune cell populations between groups using t-tests or ANOVA.
-
References
- 1. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. oncozine.com [oncozine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lentiviral shRNA Knockdown in Conjunction with TD-106 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown in combination with TD-106 treatment. This powerful combination of technologies allows for the precise interrogation of gene function and the evaluation of novel therapeutic strategies. Lentiviral shRNA enables stable, long-term silencing of a target gene, while this compound, a novel cereblon (CRBN) modulator, can be used to induce the degradation of specific target proteins, often in the context of Proteolysis-targeting chimeras (PROTACs).[1][2][3]
This document will guide researchers through the experimental design, execution, and data analysis required to successfully implement this dual-approach in a laboratory setting.
Introduction to the Technologies
Lentiviral shRNA Knockdown
Lentiviral vectors are a highly efficient tool for delivering genetic material, such as shRNAs, into a wide range of dividing and non-dividing mammalian cells.[4][5][6] The shRNA is a sequence of RNA that makes a tight hairpin turn and can be used to silence target gene expression via RNA interference (RNAi). Once delivered, the lentiviral genome integrates into the host cell's DNA, leading to stable and long-term expression of the shRNA and subsequent knockdown of the target protein.[5] This method is particularly advantageous for long-term studies and for creating stable cell lines with reduced expression of a specific gene.[7][8]
This compound: A Novel CRBN Modulator
This compound is a novel modulator of the protein cereblon (CRBN).[1][2] CRBN is a component of the E3 ubiquitin ligase complex, which is involved in tagging proteins for degradation by the proteasome. This compound can be utilized as a component of PROTACs. PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound itself has been shown to induce the degradation of certain proteins like IKZF1/3 and inhibit the proliferation of multiple myeloma cells.[1] The ability to induce protein degradation offers a distinct advantage over simple inhibition, as it can eliminate all functions of the target protein.
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The general workflow for a combined lentiviral shRNA knockdown and this compound treatment experiment involves several key stages, from initial vector design to final data analysis.
Caption: Experimental workflow for combining lentiviral shRNA knockdown with this compound treatment.
This compound Mechanism of Action (as part of a PROTAC)
This compound functions by hijacking the cell's natural protein disposal system. When incorporated into a PROTAC, it binds to CRBN, bringing the E3 ubiquitin ligase complex to a specific protein of interest targeted by the other end of the PROTAC molecule.
Caption: Mechanism of this compound-based PROTAC-induced protein degradation.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps for producing lentiviral particles and transducing target cells to create a stable knockdown cell line.
Materials:
-
Lentiviral vector containing shRNA of interest and a selection marker (e.g., pLKO.1-puro)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Target mammalian cell line
-
Puromycin (or other appropriate selection antibiotic)[7]
-
Complete growth medium
-
Standard cell culture equipment
Procedure:
-
Lentivirus Production (Day 1-3):
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours. The supernatant will contain the lentiviral particles.
-
Harvest the viral supernatant and filter through a 0.45 µm filter to remove cell debris.
-
(Optional but recommended) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer (transducing units per mL, TU/mL) by transducing a standard cell line with serial dilutions of the virus and counting fluorescent reporter-positive cells or colonies after selection.
-
-
Cell Transduction (Day 4-5):
-
Plate the target cells at a density that will result in 50-70% confluency at the time of transduction.[8]
-
On the day of transduction, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL).[10]
-
Add the lentiviral supernatant to the cells at a predetermined Multiplicity of Infection (MOI). It is highly recommended to test a range of MOIs (e.g., 0.5, 1, 5) to optimize transduction efficiency and minimize toxicity for each new cell type.[7]
-
Incubate for 18-24 hours.
-
-
Selection of Stable Cells (Day 6 onwards):
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.[7]
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Expand individual resistant colonies or a polyclonal population for further experiments.
-
-
Validation of Knockdown:
-
Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. Compare the expression of the target gene in the shRNA-transduced cells to a non-targeting shRNA control.
-
Protocol 2: this compound Treatment of Knockdown Cells
This protocol describes the treatment of the stable knockdown cell line with this compound.
Materials:
-
Stable knockdown cell line and control cell line (non-targeting shRNA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
Reagents for downstream assays (e.g., cell lysis buffer, antibodies, proliferation assay kits)
Procedure:
-
Cell Plating:
-
Plate the stable knockdown and control cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the intended downstream assay.
-
Allow the cells to adhere and resume exponential growth (typically overnight).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and make serial dilutions in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. For example, this compound has been shown to inhibit proliferation of NCI-H929 myeloma cells with a CC50 of 0.039 µM.[2]
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Downstream Analysis:
-
Following treatment, harvest the cells for analysis.
-
Protein Degradation: Perform Western blotting to assess the levels of the protein targeted by the this compound-based PROTAC.
-
Phenotypic Assays: Conduct assays to measure cell viability (e.g., MTS, CellTiter-Glo), apoptosis (e.g., Annexin V staining, caspase activity assays), or other relevant cellular functions.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Validation of Lentiviral shRNA Knockdown
| Cell Line | Target Gene mRNA Expression (Relative to Control) | Target Protein Expression (Relative to Control) |
| Non-targeting shRNA | 1.00 ± 0.12 | 1.00 ± 0.09 |
| shRNA Target Gene #1 | 0.25 ± 0.05 | 0.18 ± 0.07 |
| shRNA Target Gene #2 | 0.31 ± 0.08 | 0.22 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound Treatment on Cell Viability in Knockdown Cells
| Cell Line | This compound Conc. (µM) | Cell Viability (% of Vehicle Control) |
| Non-targeting shRNA | 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.3 ± 4.8 | |
| 0.1 | 78.1 ± 6.1 | |
| 1 | 52.4 ± 4.5 | |
| shRNA Target Gene #1 | 0 (Vehicle) | 100 ± 6.0 |
| 0.01 | 80.2 ± 5.5 | |
| 0.1 | 55.7 ± 4.9 | |
| 1 | 25.9 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Lentiviral Vector and shRNA Expression
A simplified diagram of a lentiviral vector expressing an shRNA.
Caption: Schematic of a typical lentiviral shRNA expression vector.
Logical Flow for Data Interpretation
This diagram illustrates the logical flow for interpreting the results of a combination experiment.
Caption: Decision tree for interpreting combined shRNA and this compound treatment outcomes.
Safety Precautions
Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms.[7][8] All work involving lentivirus must be conducted in a BSL-2 certified biosafety cabinet, and all materials that come into contact with the virus must be decontaminated with 10% bleach before disposal.[7] Appropriate personal protective equipment (PPE), including lab coats and gloves, must be worn at all times.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is crucial to consult relevant literature and safety guidelines before initiating any new experiment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following TD-106 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel modulator of the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[1][2][3] By binding to CRBN, this compound can induce the degradation of specific target proteins, a mechanism that has shown significant therapeutic potential in oncology.[1][2] A key consequence of the targeted protein degradation induced by compounds like this compound is the induction of apoptosis, or programmed cell death, in cancer cells. Therefore, accurately quantifying the apoptotic response to this compound treatment is crucial for its preclinical evaluation and mechanism of action studies.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for the analysis of apoptosis.[4][5][6][7] This application note provides a detailed protocol for assessing apoptosis in cell lines treated with this compound using this technique.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[5][9] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
This compound Mechanism of Action and Apoptosis Induction
This compound functions as a CRBN modulator.[1][2][3] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By recruiting specific target proteins to this complex, this compound flags them for ubiquitination and subsequent degradation by the proteasome. For instance, this compound has been shown to induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors critical for the survival of multiple myeloma cells.[1][2] The degradation of these key survival proteins disrupts cellular homeostasis and triggers the intrinsic apoptotic pathway. This ultimately leads to the activation of caspases, DNA fragmentation, and other hallmark features of apoptosis that can be detected by flow cytometry.
Figure 1. Simplified signaling pathway of this compound induced apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stored as a stock solution in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., NCI-H929 multiple myeloma cells)[2]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will allow for logarithmic growth during the treatment period and result in a sufficient number of cells for flow cytometry analysis (typically 1-5 x 10^5 cells per sample).
-
Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) overnight.
-
Treat cells with various concentrations of this compound (e.g., based on known IC50 values, a dose-response curve from 0.01 µM to 10 µM is a reasonable starting point).[2] Include a vehicle-treated control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours) to assess the kinetics of apoptosis.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.[8]
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected supernatant. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.[4][5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4][8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[4][9]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[4][9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up appropriate voltage settings for FSC, SSC, and fluorescence channels (FITC for Annexin V and a red channel for PI).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.[5]
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for Developing Novel PROTACs with a TD-106 Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This technology offers a powerful approach to address disease-causing proteins that have been traditionally considered "undruggable." This document provides detailed application notes and protocols for the development of novel PROTACs utilizing the TD-106 scaffold, a new and effective binder for the cereblon (CRBN) E3 ubiquitin ligase.
The this compound scaffold serves as a critical component of the PROTAC molecule, responsible for recruiting the CRBN E3 ligase. When linked to a ligand that binds a protein of interest (POI), the resulting PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. These application notes will guide researchers through the essential steps of characterizing a novel PROTAC based on the this compound scaffold, with a focus on PROTACs targeting the Androgen Receptor (AR), a key driver in prostate cancer.
Data Presentation
The efficacy of novel PROTACs is determined by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Below is a summary of the reported activity for TD-802, an Androgen Receptor-targeting PROTAC utilizing the this compound scaffold.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| TD-802 | Androgen Receptor (AR) | LNCaP | 12.5 | 93 | [1] |
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer
The diagram below illustrates the central role of the Androgen Receptor (AR) in prostate cancer. In castration-resistant prostate cancer (CRPC), AR signaling can remain active despite low androgen levels, through mechanisms such as AR overexpression or mutation. PROTACs that induce the degradation of AR present a promising therapeutic strategy to overcome this resistance.
Caption: AR signaling pathway and the mechanism of a this compound based AR PROTAC.
General Experimental Workflow for PROTAC Development
The development and characterization of a novel PROTAC involves a series of key experiments to assess its efficacy and mechanism of action. The workflow diagram below outlines this process.
Caption: A typical experimental workflow for the development of novel PROTACs.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a this compound based PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., LNCaP for AR)
-
This compound based PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[2]
-
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of a novel PROTAC on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC compound
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the desired concentrations of the PROTAC to the wells. Include wells with medium only for background control and wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired exposure period (e.g., 72 hours).
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Binding Affinity and Ternary Complex Formation (Surface Plasmon Resonance - SPR)
This protocol provides a framework for using SPR to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as to characterize the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified recombinant target protein
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or specific capture reagents (for affinity capture)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry or affinity capture methods.[6]
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized protein (e.g., target protein), inject a series of concentrations of the PROTAC over the sensor surface.
-
To measure the binding of the other protein partner (e.g., E3 ligase) to the PROTAC, a pre-incubation or co-injection method can be used.
-
Collect sensorgram data showing the association and dissociation phases.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation and Cooperativity:
-
To assess ternary complex formation, inject the second protein partner (the one not immobilized) with varying concentrations of the PROTAC over the immobilized first protein partner.
-
The stability and kinetics of the ternary complex can be evaluated.
-
The cooperativity (α) of the ternary complex formation can be calculated by comparing the binding affinity of one protein partner in the absence and presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[7]
-
-
Data Analysis:
-
Analyze the SPR data using the instrument's software to obtain kinetic and affinity parameters. This quantitative data is crucial for understanding the structure-activity relationship and for optimizing the PROTAC design.
-
References
- 1. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 2. urotoday.com [urotoday.com]
- 3. Adaptive responses of androgen receptor signaling in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing TD-106 Concentration for Maximum Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the concentration of TD-106 for maximal degradation of your target protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
A1: this compound is a modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1] It functions as a ligand for CRBN and is often incorporated into Proteolysis-Targeting Chimeras (PROTACs).[2][3] A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] this compound, when part of a PROTAC, recruits CRBN to the target protein, leading to its degradation.[2][3]
Q2: What are the known protein targets for this compound-based degraders?
A2: this compound has been successfully used to degrade several proteins. Notably, it is a component of PROTACs targeting Bromodomain-containing protein 4 (BRD4).[2][3] Additionally, as an analog of immunomodulatory drugs (IMiDs), this compound can induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6][7][8][9]
Q3: What is a good starting concentration range for this compound in my experiments?
A3: Based on published data, a broad concentration range is recommended for initial experiments. For degradation of IKZF1/3 in NCI-H929 multiple myeloma cells, concentrations from 1 nM to 1000 nM have been shown to be effective. A PROTAC incorporating this compound for BRD4 degradation (TD-428) has a reported DC50 (concentration for 50% degradation) of 0.32 nM.[3] Therefore, a starting dose-response experiment could span from 0.1 nM to 10 µM to identify the optimal concentration for your specific target and cell line.
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane. Consider optimizing the linker of your PROTAC to improve its physicochemical properties.[10] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex between the target protein, the this compound-based PROTAC, and CRBN is crucial for degradation.[11] Confirm that both the target protein and CRBN are expressed in your cell line. You can use biophysical assays like TR-FRET or co-immunoprecipitation to assess ternary complex formation.[10] |
| Low CRBN Expression | The efficacy of a this compound-based degrader is dependent on the expression level of its E3 ligase, CRBN. Verify CRBN expression in your cell model using Western blotting or qPCR.[11] |
| Suboptimal Concentration | The concentration of the degrader is critical. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[10][12] |
| Incorrect Incubation Time | Protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[4][12] |
| Protein Synthesis Rate | If the rate of new protein synthesis is faster than the rate of degradation, you may not observe a net decrease in protein levels. Consider this when interpreting your results. |
| Compound Instability | Ensure the stability of your this compound-containing compound in your cell culture media over the course of the experiment.[10] |
Problem 2: I am observing a "hook effect" with my this compound-based degrader.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[10][13] This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) at high concentrations, which compete with the formation of the productive ternary complex (Target-PROTAC-CRBN).[10]
| Mitigation Strategy | Details |
| Perform a Wide Dose-Response | A comprehensive dose-response curve will reveal the characteristic bell shape of the hook effect and help identify the optimal concentration range for maximal degradation.[10] |
| Use Lower Concentrations | The "sweet spot" for maximal degradation often lies in the nanomolar to low micromolar range. Avoid using excessively high concentrations.[10] |
| Enhance Ternary Complex Cooperativity | PROTACs designed to promote positive cooperativity in ternary complex formation can be less prone to the hook effect. This involves optimizing the linker and the ligands for the target and E3 ligase.[10] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol will help you identify the optimal concentration of your this compound-based degrader for maximum target protein degradation.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
2. Compound Preparation:
-
Prepare a stock solution of your this compound-based degrader in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations for your experiment. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in your highest drug concentration well.
3. Cell Treatment:
-
On the day of the experiment, remove the old media from your cells and replace it with fresh media containing the different concentrations of your degrader or the vehicle control.
-
Incubate the cells for a predetermined time, which should be optimized in a subsequent time-course experiment (a good starting point is 18-24 hours).[12]
4. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[4][14][15]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
-
For detailed steps on Western blotting, refer to a comprehensive protocol.[4][16][17] Key steps include:
-
Loading equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transferring the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking the membrane to prevent non-specific antibody binding.
-
Incubating with a primary antibody specific to your target protein.
-
Incubating with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubating with an appropriate HRP-conjugated secondary antibody.
-
Detecting the signal using an ECL substrate and an imaging system.
-
6. Data Analysis:
-
Quantify the band intensities for your target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol will help you determine the optimal incubation time for achieving maximum protein degradation.
1. Cell Seeding and Treatment:
-
Seed your cells as described in Protocol 1.
-
Treat the cells with a fixed, effective concentration of your this compound-based degrader, ideally the DC50 value determined from the dose-response experiment.
-
Include a vehicle control for each time point.
2. Time Points:
-
Harvest the cells at various time points after treatment. A suggested time course is 0, 2, 4, 8, 16, 24, and 48 hours.[12]
3. Cell Lysis, Protein Quantification, and Western Blot Analysis:
-
Follow the procedures outlined in Protocol 1 for cell lysis, protein quantification, and Western blot analysis for each time point.
4. Data Analysis:
-
Quantify and normalize the target protein levels as described in Protocol 1.
-
Plot the normalized protein levels against the treatment time to visualize the kinetics of protein degradation. The time point with the lowest normalized protein level represents the optimal treatment duration.
Data Presentation
Table 1: Example Dose-Response Data for a this compound-based BRD4 Degrader
| Concentration (nM) | Log(Concentration) | Normalized BRD4 Level | % Degradation |
| 0 (Vehicle) | - | 1.00 | 0% |
| 0.1 | -1.0 | 0.85 | 15% |
| 1 | 0.0 | 0.45 | 55% |
| 10 | 1.0 | 0.15 | 85% |
| 100 | 2.0 | 0.05 | 95% |
| 1000 | 3.0 | 0.10 | 90% |
| 10000 | 4.0 | 0.25 | 75% |
Table 2: Example Time-Course Data for a this compound-based BRD4 Degrader (at 10 nM)
| Time (hours) | Normalized BRD4 Level | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.90 | 10% |
| 4 | 0.65 | 35% |
| 8 | 0.30 | 70% |
| 16 | 0.10 | 90% |
| 24 | 0.08 | 92% |
| 48 | 0.15 | 85% |
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified BRD4 signaling pathways in cancer.[18][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 16. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 17. westernblot.cc [westernblot.cc]
- 18. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
Troubleshooting off-target effects of TD-106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-106, a novel cereblon (CRBN) modulator utilized in targeted protein degradation. The following information is designed to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modulator of the E3 ubiquitin ligase cereblon (CRBN).[1][2] By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] Its most well-documented on-target effects are the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which is beneficial in the context of multiple myeloma.[1][2] this compound can also be incorporated as a CRBN-binding ligand in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of other specific proteins of interest.[1]
Q2: What are potential sources of off-target effects with this compound?
Off-target effects can arise from several factors:
-
Unintended Neosubstrate Degradation: this compound might induce the degradation of proteins other than the intended targets (e.g., IKZF1/3) by altering the substrate specificity of CRBN.
-
CRBN-Independent Binding: this compound could bind to other proteins in the cell, leading to biological effects that are independent of its interaction with CRBN.
-
Downstream Consequences of On-Target Degradation: The degradation of the intended target protein can lead to unexpected downstream signaling changes that may be misinterpreted as off-target effects.
-
PROTAC-Related Off-Targets: When used in a PROTAC, the linker or the warhead (the part that binds to the protein of interest) could have its own off-target activities.
Q3: I am observing a phenotype (e.g., unexpected cell toxicity, altered gene expression) that is not consistent with the known function of the intended target protein. How can I determine if this is an off-target effect of this compound?
To dissect whether an observed phenotype is a result of an off-target effect, a series of control experiments are necessary. The primary goal is to determine if the effect is dependent on the on-target mechanism (i.e., CRBN-mediated degradation of the intended protein). See the troubleshooting guides below for detailed experimental workflows.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
You have treated your cells with this compound and observe a phenotype (e.g., decreased cell viability, morphological changes, altered reporter activity) that cannot be readily explained by the degradation of the intended target protein.
Troubleshooting Steps:
-
Confirm On-Target Degradation: First, verify that your intended target protein is being degraded at the concentrations of this compound that produce the unexpected phenotype. This can be done by Western blot or targeted mass spectrometry.
-
Generate a Resistant Mutant: If possible, express a version of your target protein that is resistant to degradation (e.g., by introducing mutations in the degron motif) and see if the phenotype is rescued.
-
Use a Negative Control: Synthesize or obtain an inactive analog of this compound that does not bind to CRBN. If the phenotype persists with the inactive analog, it is likely a CRBN-independent off-target effect.
-
CRBN Knockout/Knockdown: Perform your experiment in cells where CRBN has been knocked out or knocked down (e.g., using CRISPR-Cas9 or shRNA). If the unexpected phenotype is lost in these cells, it suggests the effect is CRBN-dependent, though it could still be due to the degradation of an unintended neosubstrate.
Experimental Workflow for Investigating an Unexpected Phenotype
Caption: Workflow to determine if an unexpected phenotype is an off-target effect.
Issue 2: Identifying Unknown Off-Target Proteins
You suspect that this compound is causing the degradation of proteins other than your intended target.
Troubleshooting Steps:
-
Global Proteomics: The most direct way to identify unintended degraded proteins is through unbiased mass spectrometry-based proteomics.
-
Experimental Design: Treat your cells with this compound and a vehicle control. For more robust data, include a time-course experiment.
-
Data Analysis: Identify proteins whose abundance is significantly decreased in the this compound-treated samples compared to the control.
-
-
Affinity-Based Methods: Use a biotinylated or otherwise tagged version of this compound to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify them. This can help identify proteins that this compound binds to directly, which may or may not be degraded.
Quantitative Data Summary: Proteomics
| Protein | Fold Change (this compound vs. Vehicle) | p-value | On-Target/Off-Target |
| IKZF1 | -4.5 | < 0.001 | On-Target |
| IKZF3 | -4.2 | < 0.001 | On-Target |
| Protein X | -3.8 | < 0.005 | Potential Off-Target |
| Protein Y | -1.2 | 0.25 | Likely Not Significant |
| Protein Z | +1.5 | 0.18 | Likely Not Significant |
This is example data and will vary by cell type and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Proteomics by Mass Spectrometry
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein Digestion: Determine protein concentration (e.g., by BCA assay). Take a fixed amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Peptide Cleanup and LC-MS/MS: Desalt the resulting peptides using a C18 solid-phase extraction column. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance between this compound and vehicle-treated samples.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound binds to CRBN, recruiting target proteins for ubiquitination and proteasomal degradation.
References
TD-106 stability issues in long-term experiments
Welcome to the technical support center for TD-106. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered during long-term experiments with this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability problems with this compound.
Initial Assessment Workflow
Caption: A workflow diagram for initial troubleshooting of this compound stability issues.
Frequently Asked Questions (FAQs)
Compound Stability and Handling
Q1: What are the known stability issues with this compound?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through oxidation and hydrolysis. This degradation is accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. Stock solutions should be prepared fresh for each experiment. If short-term storage of solutions is necessary, they should be stored at 2-8°C for no longer than 24 hours and protected from light.
| Storage Condition | Solid Form | Stock Solution (in DMSO) | Aqueous Solution |
| Long-Term (>1 month) | -20°C, desiccated, dark | Not Recommended | Not Recommended |
| Short-Term (<1 month) | 2-8°C, desiccated, dark | -20°C, desiccated, dark | Not Recommended |
| Working Solution | N/A | Aliquot and use immediately | Prepare fresh daily |
Q3: How can I detect this compound degradation in my samples?
A3: The primary method for detecting this compound degradation is High-Performance Liquid Chromatography (HPLC). The appearance of new peaks with different retention times from the parent this compound peak is indicative of degradation. A decrease in the peak area of the parent compound also suggests degradation.
Experimental Best Practices
Q4: What are the best practices for preparing this compound solutions for long-term cell culture experiments?
A4: To minimize degradation, prepare a concentrated stock solution of this compound in anhydrous DMSO. For cell culture experiments, dilute the stock solution into the culture medium immediately before use. Avoid storing this compound in aqueous media for extended periods. If the experiment spans several days, consider replenishing the media with freshly diluted this compound daily.
Q5: Are there any known incompatibilities with common buffers or media components?
A5: this compound shows increased degradation in phosphate-buffered saline (PBS) at room temperature over several hours. It is advisable to use buffers with a pH range of 6.0-7.0 to enhance stability. Some components in cell culture media, such as certain amino acids, may also contribute to the degradation of this compound over time.
Hypothetical Impact of this compound Degradation on a Signaling Pathway
Caption: Hypothetical signaling pathway illustrating the loss of efficacy and potential off-target effects due to this compound degradation.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 10 µg/mL in the experimental buffer (e.g., PBS, cell culture media).
-
Incubate the diluted solution under experimental conditions (e.g., 37°C, 5% CO2) for the desired time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area for this compound and any new peaks that appear over time.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Table of Expected Degradation Rates in Different Media
| Medium | Temperature | % this compound Remaining (24h) | Major Degradant Peak (RT) |
| PBS (pH 7.4) | 37°C | ~65% | 8.2 min |
| DMEM + 10% FBS | 37°C | ~80% | 8.2 min, 9.5 min |
| RPMI + 10% FBS | 37°C | ~75% | 8.2 min, 9.5 min |
| Water | 25°C | >95% | Not significant |
Protocol 2: Forced Degradation Study
Objective: To identify the primary degradation pathways of this compound.
Methodology:
-
Prepare this compound Solutions: Prepare 1 mg/mL solutions of this compound in a mixture of acetonitrile and water (1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products and propose degradation pathways.
Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Proposed Pathway |
| 0.1 M HCl, 60°C, 24h | ~15% | 2 | Hydrolysis of ester linkage |
| 0.1 M NaOH, 60°C, 24h | ~40% | 3 | Hydrolysis and epimerization |
| 3% H2O2, RT, 24h | ~55% | 4 | Oxidation of the aromatic ring |
| 80°C, 48h | ~20% | 2 | Thermal rearrangement |
| Photostability | ~30% | 3 | Photo-oxidation |
Technical Support Center: Mitigating TD-106-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cereblon (CRBN) modulator TD-106. The focus is on understanding and mitigating potential cytotoxicity in normal (non-cancerous) cells during pre-clinical experiments.
Disclaimer: this compound is a research compound, and information regarding its effects on normal cells is limited. The guidance provided here is extrapolated from the known mechanism of CRBN modulators and general strategies for reducing off-target effects of targeted therapies. All experimental procedures should be conducted with appropriate controls and validated for your specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and how might it affect normal cells?
This compound is a modulator of the E3 ubiquitin ligase cereblon (CRBN).[1][2] It functions by redirecting the ubiquitin-proteasome system to degrade specific target proteins. In cancer research, it is often used as a component of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of oncoproteins.[1][2]
While the primary goal is to target cancer-specific proteins, the machinery it co-opts (the ubiquitin-proteasome system) is fundamental to all cells, including normal, healthy ones. Cytotoxicity in normal cells could arise from:
-
"Off-target" degradation: The this compound-based PROTAC may induce the degradation of proteins essential for the survival and function of normal cells.
-
"On-target, off-tissue" toxicity: The intended target protein of the PROTAC may also be present and have a vital function in normal tissues. Its degradation in these tissues could lead to adverse effects.[3]
-
CRBN-related cellular stress: Long-term or high-concentration exposure to CRBN modulators may disrupt normal cellular homeostasis, potentially leading to mitochondrial dysfunction and oxidative stress.[4]
Q2: What are the potential cytotoxic effects of this compound in normal cells, based on related CRBN modulators like thalidomide and lenalidomide?
While specific data on this compound is scarce, other well-studied CRBN modulators (IMiDs®) like thalidomide, lenalidomide, and pomalidomide have known side effects that can inform our understanding of potential toxicities. These include:
-
Hematological toxicity: A decrease in blood cell counts, leading to neutropenia, thrombocytopenia, and anemia.[5][6]
-
Neuropathy: Damage to peripheral nerves, which can cause pain, numbness, or tingling.[7][8]
-
Fatigue and Somnolence: A feeling of tiredness and drowsiness.[7][8]
-
Gastrointestinal issues: Constipation and diarrhea are commonly reported.[7][9]
It is plausible that this compound, particularly when used in a PROTAC context, could induce similar cytotoxic effects in relevant normal cell types in vitro and in vivo.
Q3: How can I assess the cytotoxicity of my this compound-based PROTAC in normal cells?
A standard approach is to perform a comparative cytotoxicity assay using your cancer cell line of interest and one or more relevant normal cell lines. The goal is to determine the therapeutic window, or the concentration range where the compound is effective against cancer cells but has minimal impact on normal cells.
Key Experimental Data to Generate:
A dose-response curve should be generated for each cell line to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
Table 1: Comparative Cytotoxicity of a Hypothetical this compound-Based PROTAC (PROTAC-X)
| Cell Line | Cell Type | IC50 / CC50 (nM) |
| Cancer Cell Line A | Multiple Myeloma | 10 |
| Normal Cell Line 1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 |
| Normal Cell Line 2 | Human Umbilical Vein Endothelial Cells (HUVECs) | > 1000 |
| Normal Cell Line 3 | Human Foreskin Fibroblasts (HFF-1) | > 1000 |
Interpretation: A higher CC50 value in normal cells compared to the IC50 in cancer cells suggests a favorable therapeutic window. In the example above, PROTAC-X is 50-fold more potent against the cancer cell line than against PBMCs, indicating a degree of selectivity.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Cells
If your this compound-based PROTAC shows significant cytotoxicity in normal cell lines at concentrations close to the effective concentration for cancer cells, consider the following troubleshooting steps:
Potential Cause 1: Lack of Selectivity of the Target Protein Ligand
The ligand that binds to the target protein may not be specific enough and could be engaging other essential proteins in normal cells.
-
Suggested Action:
-
Computational Modeling: Use protein docking simulations to predict potential off-targets of your ligand.
-
Affinity Profiling: Perform biochemical or cell-based assays to screen your ligand against a panel of related proteins to identify unintended interactions.
-
Ligand Re-design: If significant off-targets are identified, consider synthesizing and testing new ligands with improved specificity.
-
Potential Cause 2: "On-Target, Off-Tissue" Toxicity
The intended protein target is also crucial for the viability of the normal cells being tested.
-
Suggested Action:
-
Target Expression Analysis: Confirm the expression levels of the target protein in both your cancer and normal cell lines using techniques like Western Blot or qPCR.
-
Conditional Targeting Strategies: Explore advanced PROTAC designs that are preferentially active in the tumor microenvironment. These can include:
-
Hypoxia-Activated PROTACs: These PROTACs are inactive until they reach the hypoxic (low oxygen) environment characteristic of many solid tumors.[10][11]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): The PROTAC is attached to an antibody that specifically targets a cancer cell surface antigen, delivering the cytotoxic payload directly to the tumor.[12][13]
-
Pro-PROTACs: An inactive form of the PROTAC that is "uncaged" or activated by enzymes that are overexpressed in cancer cells.[12]
-
-
Issue 2: Inconsistent Cytotoxicity Results
Variability in cytotoxicity data can be due to experimental inconsistencies.
-
Suggested Action:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media formulations.
-
Verify Compound Integrity: Confirm the purity and stability of your this compound-based PROTAC. Degradation can lead to inconsistent results.
-
Optimize Assay Parameters: Ensure the cell seeding density and incubation time for the cytotoxicity assay are optimized and consistent across experiments.
-
Experimental Protocols
Protocol 1: Assessing Comparative Cytotoxicity using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to determine the IC50/CC50 of a this compound-based PROTAC in both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines of interest
-
Appropriate cell culture media and supplements
-
This compound-based PROTAC stock solution (e.g., in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound-based PROTAC in culture media. A typical concentration range might be 0.1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Remove the media from the cells and add 100 µL of the diluted compound or control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50/CC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of a this compound-based PROTAC and potential for off-target toxicity.
Caption: Strategies to mitigate normal cell cytotoxicity of this compound-based PROTACs.
Caption: Workflow for assessing and optimizing the therapeutic window of this compound-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term depletion of cereblon induces mitochondrial dysfunction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Lenalidomide? [synapse.patsnap.com]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Management of thalidomide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 10 Lenalidomide Side Effects You Should Know About - GoodRx [goodrx.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor degradation efficiency with TD-106-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor degradation efficiency and other common issues encountered when working with Proteolysis Targeting Chimeras (PROTACs) that utilize TD-106 as a novel Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional CRBN ligands like thalidomide or pomalidomide?
This compound is a novel, non-IMiD (Immunomodulatory imide drug)-based modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Unlike traditional thalidomide-based ligands, this compound possesses a different chemical scaffold.[2] While both recruit CRBN to induce ubiquitination and subsequent degradation of a target protein, the distinct structure of this compound may influence the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-CRBN), potentially altering degradation efficiency and off-target effects.[1][]
Q2: My this compound-based PROTAC shows little to no degradation of my target protein. What are the first steps in troubleshooting?
When encountering poor degradation, a systematic evaluation of the PROTAC's mechanism of action is essential. The initial checkpoints should be:
-
Compound Integrity and Purity: Confirm the chemical identity, purity (>95%), and stability of your PROTAC stock.
-
Target and E3 Ligase Expression: Verify that the target cell line expresses both the protein of interest and CRBN at sufficient levels. Low CRBN expression is a common reason for the failure of CRBN-based PROTACs.[4]
-
Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.
-
Concentration Range and the "Hook Effect": Test a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM). Excessively high concentrations can lead to the "hook effect," where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) outcompetes the formation of the productive ternary complex, reducing degradation efficiency.[5][6]
Q3: How critical is the linker attachment point on the this compound scaffold?
The linker attachment point on the this compound scaffold is critical for degradation efficiency. Studies on Androgen Receptor (AR) PROTACs utilizing the this compound scaffold have shown that linker position significantly impacts the efficacy of target degradation. For instance, attaching the linker to the 6-position of the this compound scaffold resulted in better AR degradation compared to attachments at the 5- and 7-positions.[7] This highlights the importance of optimizing the linker exit vector to achieve a productive ternary complex conformation.
Q4: Could the novel this compound ligand be the source of poor ternary complex formation?
Yes, the formation of a stable and productive ternary complex is paramount for efficient degradation.[8] While this compound is a validated CRBN binder, its unique structure may lead to different protein-protein interactions within the ternary complex compared to traditional IMiDs. If you suspect issues with ternary complex formation, consider the following:
-
Cooperativity: The binding of the PROTAC to one protein can either enhance (positive cooperativity) or hinder (negative cooperativity) the binding of the second protein. This is a key determinant of ternary complex stability.
-
Linker Optimization: The length and composition of the linker are crucial for allowing the target protein and CRBN to come together in a conformation that allows for efficient ubiquitination.[2] Experiment with different linker lengths and compositions (e.g., PEG vs. alkyl chains).
Q5: Are there known off-target effects associated with this compound-based PROTACs?
CRBN-based PROTACs, in general, can induce the degradation of "neosubstrates," which are endogenous proteins that are not the intended target but are degraded due to the molecular glue effect of the CRBN ligand.[][9] For example, the BRD4-targeting PROTAC TD-428, which uses this compound, has been shown to also induce the degradation of IKZF1 and IKZF3.[10][11] It is crucial to perform proteome-wide analysis to identify any unintended off-target degradation.
Troubleshooting Guide for Poor Degradation Efficiency
Use the following flowchart and detailed troubleshooting table to diagnose and resolve issues with your this compound-based PROTAC experiments.
Caption: A stepwise workflow for troubleshooting poor degradation efficiency with this compound-based PROTACs.
| Problem | Potential Cause | Recommended Action & Rationale |
| No or Weak Degradation | 1. Poor Cell Permeability | Action: Perform a cellular uptake assay to measure intracellular PROTAC concentration. Rationale: PROTACs are large molecules and may not efficiently cross the cell membrane. Optimizing the linker with elements like PEG or modifying physicochemical properties can improve permeability.[2] |
| 2. Low CRBN Expression | Action: Perform a Western blot to confirm CRBN protein levels in your cell line. Rationale: this compound-based PROTACs are dependent on CRBN for their activity. If CRBN expression is low or absent, degradation will not occur.[4] | |
| 3. Inefficient Ternary Complex Formation | Action: Conduct a Co-Immunoprecipitation (Co-IP) experiment to pull down the target protein and blot for CRBN (or vice versa). Rationale: The formation of a stable ternary complex is essential. The linker length, composition, and attachment point on this compound are critical for achieving a productive conformation.[7] | |
| 4. Lack of Target Ubiquitination | Action: Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein and blot with an anti-ubiquitin antibody. Rationale: Even if a ternary complex forms, the spatial arrangement may not be optimal for the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to an accessible lysine residue on the target protein. | |
| 5. Proteasome Inhibition | Action: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Rationale: If degradation is rescued (i.e., target protein levels are restored), it confirms that the degradation is proteasome-dependent. If there's no change, the loss of protein may be due to other mechanisms. | |
| "Hook Effect" Observed | Excessive Binary Complex Formation | Action: Perform a dose-response curve over a wide concentration range (e.g., 8-12 points from pM to µM). Rationale: At high concentrations, the PROTAC can saturate both the target and CRBN independently, preventing the formation of the productive ternary complex. Using concentrations at or near the DC50 is recommended.[5][6] |
| Off-Target Degradation | Neosubstrate Degradation by CRBN | Action: Perform a proteome-wide analysis (e.g., mass spectrometry) to identify all degraded proteins. Rationale: CRBN ligands can act as "molecular glues" and induce the degradation of other proteins. Modifying the this compound structure or the linker may improve selectivity.[][9] |
Quantitative Data Summary
The following tables summarize the reported degradation efficiencies of PROTACs utilizing the this compound scaffold.
Table 1: Degradation Efficiency of this compound-Based Androgen Receptor (AR) PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| TD-802 | Androgen Receptor | LNCaP | 12.5 nM | 93% | [7] |
Table 2: Degradation Efficiency of this compound-Based BRD4 PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| TD-428 | BRD4 | 22Rv1 | 0.32 nM | >90% (inferred) | [5][10][11] |
Experimental Protocols & Workflows
PROTAC Mechanism of Action
Caption: The mechanism of action for a this compound-based PROTAC, leading to target protein degradation.
Protocol 1: Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of your this compound-based PROTAC (e.g., 8-12 concentrations) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature in Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Analysis: Quantify band intensities. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to calculate DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[12]
Caption: Experimental workflow for Co-Immunoprecipitation to detect ternary complex formation.
Methodology:
-
Cell Treatment: Treat cells with the this compound-based PROTAC at a concentration known to be effective. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before lysis to prevent the degradation of the ternary complex.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or CRBN overnight at 4°C.
-
Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot. Probe the blot for the presence of the other two components of the ternary complex (e.g., if you pulled down the target, blot for CRBN). A band corresponding to the co-immunoprecipitated protein confirms the formation of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.
Methodology:
-
Cell Treatment: Treat cells with the this compound-based PROTAC. As with Co-IP, co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting is essential to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with a specific anti-ubiquitin antibody.
-
Analysis: The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified target protein in the PROTAC-treated sample indicates poly-ubiquitination.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in TD-106 Functional Assays
Welcome to the technical support center for TD-106 functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments. This compound is a novel cereblon (CRBN) modulator utilized for targeted protein degradation, often incorporated into Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and visual aids to clarify complex biological processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when using this compound in functional assays.
Section 1: Target Protein Degradation Assays (e.g., Western Blot, HiBiT)
Question 1: I am not observing any degradation of my target protein after treatment with a this compound-based PROTAC. What are the possible causes?
Answer: Lack of target protein degradation is a common issue with several potential causes. Here's a systematic troubleshooting guide:
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon). Issues here can prevent ubiquitination.
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) that do not result in degradation. This is a known phenomenon where degradation is observed at lower concentrations but is lost at higher concentrations.
-
Action: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to determine if you are observing a "hook effect".
-
-
Cellular Permeability: The PROTAC may not be efficiently entering the cells.
-
Action: If possible, use a fluorescently labeled version of your PROTAC to visualize cellular uptake via microscopy. Alternatively, LC-MS/MS can be used to quantify intracellular compound concentrations.
-
-
E3 Ligase Expression: The target cells may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by this compound.
-
Action: Confirm CRBN expression levels in your cell line using Western blot or qPCR.
-
-
Proteasome Activity: The proteasome may be inhibited, preventing the degradation of ubiquitinated proteins.
-
Action: As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. An accumulation of the ubiquitinated target protein would suggest the ubiquitination machinery is active.
-
-
Target Protein Characteristics: The target protein may have a very long half-life or reside in a cellular compartment inaccessible to the proteasome.
-
Action: Review the literature for your target protein's known subcellular localization and turnover rate.
-
Question 2: My target protein levels are increasing after treatment with my this compound-based PROTAC. Why is this happening?
Answer: An increase in the target protein is an unexpected but informative result. Here are some potential explanations:
-
Inhibition of Basal Degradation: Your PROTAC, at the concentration used, might be disrupting the normal, basal turnover of the target protein. By forming binary complexes with either the target or CRBN, it could be preventing the binding of other factors required for the protein's natural degradation pathway.
-
Feedback Mechanisms: The degradation of the target protein might trigger a cellular feedback loop that upregulates the transcription or translation of the target protein's gene.
-
Action: Perform qPCR to measure the mRNA levels of your target protein after PROTAC treatment. An increase in mRNA would support the feedback loop hypothesis.
-
-
Off-Target Effects: The PROTAC could be degrading a protein that is a negative regulator of your target protein's expression. Degradation of this regulator would lead to an increase in your target.
-
Action: Consider performing a global proteomics analysis (e.g., mass spectrometry) to identify other proteins that are degraded by your PROTAC.
-
Question 3: I see degradation of my target protein, but there is no corresponding effect on cell viability. What does this mean?
Answer: This is a common and important observation in targeted protein degradation studies.
-
Non-Essential Target: The target protein may not be essential for the survival of the cells in your specific assay conditions. The biological consequence of its degradation may be more subtle or only apparent under specific cellular stresses or in a different biological context (e.g., in vivo).
-
Compensatory Mechanisms: The cell may be compensating for the loss of the target protein by upregulating a parallel signaling pathway.
-
Action: Investigate signaling pathways related to your target protein to see if there are compensatory changes upon its degradation.
-
-
Insufficient Degradation: While you observe degradation, the remaining pool of the target protein might be sufficient to maintain cell viability.
-
Action: Correlate the level of target protein degradation (Dmax) with the cell viability data to see if a certain threshold of degradation is required to induce a phenotypic effect.
-
Section 2: Ubiquitination Assays (e.g., TR-FRET, AlphaLISA)
Question 4: My TR-FRET/AlphaLISA ubiquitination assay shows a low signal, suggesting no increase in target ubiquitination after this compound-based PROTAC treatment, even though I see some degradation on a Western blot.
Answer: This discrepancy can arise from several factors related to the sensitivity and nature of these assays.
-
Assay Sensitivity: The TR-FRET or AlphaLISA assay may not be sensitive enough to detect the levels of ubiquitination occurring in your system.
-
Action: Optimize the assay by titrating the concentrations of your detection antibodies/reagents and the amount of cell lysate.
-
-
Transient Ubiquitination: The ubiquitination of the target protein might be a transient event, with the protein being rapidly degraded by the proteasome. The steady-state level of ubiquitinated protein at the time of measurement may be below the detection limit of the assay.
-
Action: Try a time-course experiment with shorter incubation times to capture the peak of ubiquitination. Also, treating with a proteasome inhibitor (MG132) can help accumulate ubiquitinated species for easier detection.
-
-
Antibody Epitope Masking: The ubiquitination of the target protein might be occurring on or near the epitope recognized by one of the antibodies used in your assay, preventing antibody binding.
-
Action: If possible, try using a different antibody pair that binds to different epitopes on the target protein.
-
Section 3: GPCR Functional Assays
Question 5: I am studying a GPCR signaling pathway, and treatment with a this compound-based PROTAC is altering the response to a known GPCR agonist. How is this possible if my PROTAC doesn't directly target the GPCR?
Answer: This is an excellent question that highlights the crosstalk between the ubiquitin-proteasome system and GPCR signaling.[3][4] E3 ligases, including those that can be modulated by compounds like this compound, can play a role in the regulation of GPCRs and their signaling components.[4]
-
Degradation of a Downstream Signaling Component: Your PROTAC may be degrading a protein that is a critical component of the GPCR's downstream signaling cascade (e.g., a G protein, an effector enzyme, or a scaffolding protein). The loss of this component would naturally alter the cellular response to GPCR activation.
-
Action: Map out the known signaling pathway of your GPCR and use Western blotting to check the levels of key downstream proteins after PROTAC treatment.
-
-
Altered GPCR Trafficking: The ubiquitin-proteasome system is involved in the endocytosis, recycling, and degradation of GPCRs. By modulating Cereblon activity, your this compound-based PROTAC could be indirectly affecting the turnover or cell surface expression of the GPCR, thus changing its responsiveness to an agonist.[5][6]
-
Action: Perform cell surface staining and flow cytometry or a cell surface ELISA to quantify the levels of the GPCR on the cell surface with and without PROTAC treatment.
-
-
Off-Target Degradation of a GPCR-Interacting Protein: The PROTAC could be degrading a protein that modulates the function of the GPCR, such as a receptor activity-modifying protein (RAMP) or a scaffolding protein.
Experimental Protocols & Data Presentation
Key Experimental Protocols
1. Western Blot for Target Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of the this compound-based PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. Target protein levels are normalized to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: Treat cells with a serial dilution of the this compound-based PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
3. HiBiT Lytic Detection Assay for Protein Degradation
This protocol assumes you have a cell line with your target protein endogenously tagged with the HiBiT peptide.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with your this compound-based PROTAC as described for the cell viability assay.
-
Lytic Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by mixing the LgBiT protein and the lytic substrate in the provided buffer, according to the manufacturer's protocol.
-
Cell Lysis and Detection: Add the prepared lytic reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and for the HiBiT and LgBiT to associate. Measure the luminescence.[7]
-
Data Analysis: A decrease in luminescence corresponds to a decrease in the amount of HiBiT-tagged target protein. Normalize the data to the vehicle control.
Quantitative Data Summary
| Assay | Metric | Description | Example Data (Hypothetical) |
| Western Blot | DC50 | Concentration of PROTAC that results in 50% degradation of the target protein. | 50 nM |
| Dmax | Maximum percentage of target protein degradation achieved. | 90% | |
| Cell Viability | IC50 | Concentration of PROTAC that inhibits cell growth by 50%. | 150 nM |
| HiBiT Assay | DC50 | Concentration of PROTAC causing a 50% reduction in luminescence. | 45 nM |
| Dmax | Maximum percentage of luminescence reduction. | 92% | |
| TR-FRET | EC50 | Concentration of PROTAC that induces 50% of the maximal ubiquitination signal. | 75 nM |
Visualizing Key Pathways and Workflows
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Mechanism of action for a this compound based PROTAC.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Potential crosstalk between a this compound PROTAC and a GPCR signaling pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Minireview: Ubiquitination-regulated G Protein-Coupled Receptor Signaling and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of G Protein-Coupled Receptors by Ubiquitination [mdpi.com]
- 5. Ubiquitination of G Protein-Coupled Receptors: Functional Implications and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulated ubiquitination of proteins in GPCR-initiated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Technical Support Center: Validating TD-106 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of TD-106, a novel Cereblon (CRBN) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an immunomodulatory drug (IMiD) analog that functions as a CRBN modulator.[1] It binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, effectively hijacking it to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] this compound can be used as a standalone agent or as the CRBN-binding component of Proteolysis Targeting Chimeras (PROTACs) to degrade other proteins of interest.[1]
Q2: How can I confirm that this compound is engaging its direct target, CRBN, in my cells?
A2: Direct target engagement of this compound with CRBN in intact cells can be quantitatively assessed using several biophysical and cell-based assays. The most common methods include:
-
NanoBRET™ Target Engagement Assay: This is a highly sensitive and robust method that measures the binding of this compound to CRBN in live cells.[1][6][7][8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of CRBN upon this compound binding.[9][10][11][12]
-
Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays: These are in vitro binding assays using purified CRBN protein and a fluorescently labeled tracer to determine the binding affinity of this compound.[13][14][15]
Q3: What is the expected downstream effect of this compound target engagement?
A3: Upon binding to CRBN, this compound induces the degradation of neosubstrates IKZF1 and IKZF3.[1][2][3][4] Therefore, a key downstream indicator of successful target engagement is the reduction in the cellular levels of these proteins. This can be measured by techniques such as Western blotting or quantitative mass spectrometry.[2][3]
Q4: What are the key parameters to measure when assessing this compound-induced protein degradation?
A4: The efficacy of this compound in inducing protein degradation is typically characterized by two key parameters:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[16][17][18]
-
Dmax: The maximum percentage of target protein degradation achieved.[16][17][18]
These parameters can be determined by performing a dose-response experiment and quantifying the remaining protein levels.
Troubleshooting Guides
Problem 1: No or weak evidence of CRBN target engagement in the NanoBRET™ assay.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Transfection of NanoLuc®-CRBN Vector | Ensure optimal transfection efficiency of the NanoLuc®-CRBN fusion vector into your cells. Use a positive control for transfection (e.g., a GFP-expressing plasmid). Consider using a stable cell line expressing NanoLuc®-CRBN.[7][8] |
| Low Expression of NanoLuc®-CRBN | Verify the expression of the NanoLuc®-CRBN fusion protein by Western blot using an anti-CRBN or anti-NanoLuc® antibody. |
| Suboptimal Tracer Concentration | Titrate the NanoBRET™ tracer to determine the optimal concentration for your specific cell line and experimental conditions.[7] |
| Cell Permeability Issues with this compound | Although this compound is a small molecule, poor cell permeability can be a factor. Consider performing the NanoBRET™ assay in permeabilized cells to assess direct binding to CRBN without the influence of the cell membrane.[6][7] |
| Incorrect Assay Buffer or Conditions | Ensure that the assay is performed in the recommended buffer and at the correct temperature as specified in the manufacturer's protocol. |
Problem 2: No significant degradation of IKZF1/3 observed by Western blot.
| Possible Cause | Troubleshooting & Optimization |
| Low CRBN Expression in the Cell Line | Confirm the expression of endogenous CRBN in your cell line by Western blot. Some cell lines may have low or undetectable levels of CRBN, rendering them insensitive to this compound. |
| Inefficient this compound Treatment | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Poor Antibody Quality | Use a validated primary antibody specific for IKZF1 or IKZF3. Run a positive control lysate from a cell line known to express high levels of the target protein. |
| Sample Degradation | Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[19] Store lysates at -80°C to minimize degradation.[19] |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time, buffer composition) based on the molecular weight of IKZF1 and IKZF3.[20] |
| Insufficient Blocking or Excessive Washing | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and washing steps to reduce background and enhance signal-to-noise ratio.[19][20] |
Quantitative Data Summary
The following table summarizes representative quantitative data for CRBN modulators and the resulting degradation of target proteins. Note that specific values for this compound may vary depending on the experimental conditions and cell line used.
| Assay | Parameter | Compound | Value | Cell Line | Reference |
| Cell Proliferation | CC50 | This compound | 0.039 µM | NCI-H929 | [21] |
| CRBN Binding (FP) | KD | Thalidomide | ~250 nM | Purified Protein | [22] |
| CRBN Binding (FP) | KD | Lenalidomide | ~178 nM | Purified Protein | [22] |
| CRBN Binding (FP) | KD | Pomalidomide | ~157 nM | Purified Protein | [22] |
| CRBN Target Engagement (NanoBRET™) | IC50 | RC-1 (PROTAC) | 0.25 µM | HEK293 | [23] |
| IKZF1 Degradation | DC50 | Lenalidomide | ~1 µM | MM.1S | [3] |
| IKZF3 Degradation | DC50 | Lenalidomide | ~0.1 µM | MM.1S | [3] |
| BRD4 Degradation (PROTAC) | DC50 | DP1 (this compound based) | 10.84 µM | - | [24] |
| BRD4 Degradation (PROTAC) | Dmax | DP1 (this compound based) | 98% | - | [24] |
Experimental Protocols
NanoBRET™ Target Engagement Assay for CRBN
This protocol is adapted from established NanoBRET™ methodologies.[1][6][7]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Live Cell Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
This compound compound
Procedure:
-
Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transfect the cells with the NanoLuc®-CRBN fusion vector according to the manufacturer's instructions. Allow 24 hours for protein expression.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.
-
Tracer Preparation: Prepare the NanoBRET™ CRBN Tracer at the desired concentration in Opti-MEM®.
-
Treatment: Add the serially diluted this compound to the appropriate wells. Add the tracer to all wells (except for no-tracer controls). Incubate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol and add it to all wells.
-
Signal Detection: Read the plate on a luminometer equipped with filters for NanoBRET™ (donor emission at 450 nm and acceptor emission at 618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for IKZF1/3 Degradation
This protocol provides a general framework for assessing protein degradation.
Materials:
-
Cell line of interest (e.g., MM.1S, NCI-H929)
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-IKZF1, anti-IKZF3, or loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the IKZF1 and IKZF3 bands to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 and Dmax.
Diagrams
Caption: this compound signaling pathway illustrating target engagement and protein degradation.
Caption: Experimental workflow for the NanoBRET™ target engagement assay.
Caption: Experimental workflow for Western blot analysis of protein degradation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]
- 7. promega.com [promega.com]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. promega.com [promega.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TD-106 and Lenalidomide as CRBN Modulators in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel Cereblon (CRBN) modulator, TD-106, with the established immunomodulatory agent, lenalidomide. This analysis is supported by available preclinical data and detailed experimental methodologies.
Introduction
Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has emerged as a critical therapeutic target in multiple myeloma. CRBN modulators, such as lenalidomide, exert their anti-cancer effects by inducing the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation disrupts key survival pathways in multiple myeloma cells. This compound is a novel, potent CRBN modulator designed to elicit a similar, and potentially superior, anti-myeloma effect. This guide aims to compare the efficacy of this compound and lenalidomide based on available data.
Mechanism of Action: Targeting IKZF1 and IKZF3 for Degradation
Both this compound and lenalidomide function by binding to CRBN, which in turn recruits IKZF1 and IKZF3 to the E3 ubiquitin ligase complex for ubiquitination and degradation.[1][2] The degradation of these transcription factors leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-MYC, ultimately resulting in cell cycle arrest and apoptosis of malignant plasma cells.[1][3]
While both molecules share this fundamental mechanism, differences in their chemical structure may influence their binding affinity to CRBN and the subsequent efficiency of substrate degradation. One study has suggested that this compound exhibits a better degradation efficiency of IKZF1 and IKZF3 compared to pomalidomide, a lenalidomide analog, in the NCI-H929 multiple myeloma cell line.[1] However, direct quantitative comparisons of degradation kinetics and potency between this compound and lenalidomide are not yet publicly available.
Comparative Efficacy Data
A direct, head-to-head quantitative comparison of the efficacy of this compound and lenalidomide is limited in the currently available literature. The following table summarizes the known anti-proliferative activities of both compounds in multiple myeloma cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution until they are assessed in the same experimental setting.
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | NCI-H929 | Not Specified | IKZF1/3 Degradation | Better than pomalidomide | [1] |
| Lenalidomide | NCI-H929 | CCK8 Assay | IC50 | 2.25 µM (as part of a study on a different compound where lenalidomide was a control) | [4] |
| Lenalidomide | U239 | CCK8 Assay | IC50 | 5.86 µM (as part of a study on a different compound where lenalidomide was a control) | [4] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet widely published. However, based on standard methodologies for assessing CRBN modulators, the following protocols would be employed.
Cell Proliferation Assay (e.g., CCK8 or MTT Assay)
-
Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or lenalidomide for 72-96 hours.
-
Viability Assessment: 10 µL of CCK8 or MTT solution is added to each well, and the plate is incubated for 2-4 hours.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.
Western Blot Analysis for Protein Degradation
-
Cell Treatment: Multiple myeloma cells are treated with specified concentrations of this compound or lenalidomide for various time points (e.g., 4, 8, 24 hours).
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human multiple myeloma cells.
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment groups and administered this compound, lenalidomide, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess drug concentration and target protein degradation.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Signaling pathway of CRBN modulators this compound and lenalidomide.
Caption: Experimental workflow for comparing this compound and lenalidomide.
Conclusion
Both this compound and lenalidomide are effective CRBN modulators that induce the degradation of the oncoproteins IKZF1 and IKZF3, representing a key therapeutic strategy in multiple myeloma. While this compound has shown promise in preclinical studies, suggesting potentially greater potency in degrading these targets than other immunomodulatory agents, a direct and comprehensive comparison with lenalidomide is necessary to fully elucidate its relative efficacy. Further studies with standardized protocols are required to provide the quantitative data needed for a definitive comparison. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BRD4 Degradation Efficiency: TD-106 vs. Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional co-activator, has emerged as a promising therapeutic strategy in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, inducing the degradation of BRD4 via the ubiquitin-proteasome system. A critical component of many BRD4 PROTACs is the ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comparative analysis of the BRD4 degradation efficiency of PROTACs utilizing two different CRBN ligands: TD-106 and pomalidomide.
It is important to note that this compound and pomalidomide are not direct BRD4 degraders themselves. Instead, they serve as the "hitch" for the PROTAC molecule to engage the CRBN E3 ligase. The efficiency of BRD4 degradation is therefore dependent on the entire PROTAC molecule, which includes the BRD4-binding moiety (warhead), the linker, and the CRBN ligand. This guide will compare representative PROTACs from each class to evaluate the influence of the CRBN ligand on BRD4 degradation.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.
Quantitative Comparison of BRD4 Degradation Efficiency
The efficiency of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of target protein degraded at saturating PROTAC concentrations.
The following table summarizes the BRD4 degradation efficiency of a prominent this compound-based PROTAC, TD-428, and several well-characterized pomalidomide-based PROTACs. It is crucial to acknowledge that the data presented is compiled from different studies, and therefore, experimental conditions such as cell lines and treatment durations may vary. This inherent variability should be considered when making direct comparisons.
| PROTAC | CRBN Ligand | BRD4 Warhead | Cell Line(s) | DC50 | Dmax | Citation(s) |
| TD-428 | This compound | JQ1 | 22Rv1 (prostate cancer) | 0.32 nM | >90% (at 100 nM) | [1][2] |
| ARV-825 | Pomalidomide | OTX015 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM | >95% (at 100 nM) | [3][4][5] |
| QCA570 | Pomalidomide | QCA276 | Bladder cancer cell lines | ~1 nM | Not explicitly reported, but significant degradation at 3 nM | [6][7] |
| dBET1 | Pomalidomide | JQ1 | MV4;11 (AML) | ~100 nM | >90% (at 1 µM) | [8] |
Note: A direct head-to-head comparison of this compound and pomalidomide-based PROTACs with identical warheads and linkers in the same experimental setup is not currently available in the public domain. The data above is collated from various sources and should be interpreted with caution.
Experimental Protocols
The following is a generalized protocol for assessing BRD4 degradation using Western blotting, a standard technique in the field.
Western Blotting for BRD4 Degradation
This method allows for the semi-quantitative determination of protein levels in cell lysates.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1, a human prostate cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the intensity of the BRD4 bands using densitometry software.
-
Normalize the BRD4 band intensity to a loading control protein (e.g., GAPDH or β-actin).
-
Plot the normalized BRD4 levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Discussion and Conclusion
Based on the available data, both this compound and pomalidomide can be effectively incorporated into PROTACs to induce potent degradation of BRD4. The this compound-based PROTAC, TD-428, exhibits a remarkably low DC50 of 0.32 nM in 22Rv1 cells, indicating high efficiency in promoting BRD4 degradation.[1][2] Similarly, pomalidomide-based PROTACs such as ARV-825 and QCA570 also demonstrate nanomolar to sub-nanomolar DC50 values in various cancer cell lines.[3][4][5][6][7]
The choice between a this compound or pomalidomide-based PROTAC for BRD4 degradation may depend on several factors beyond just the DC50 and Dmax values. These can include the physicochemical properties of the final PROTAC molecule, its cell permeability, potential for off-target effects, and the specific cellular context. For instance, the structural differences between this compound and pomalidomide could influence the geometry of the ternary complex, potentially affecting the efficiency of ubiquitination and subsequent degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validating the On-Target Efficacy of TD-106: A Comparative Guide Using CRISPR-Cas9
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TD-106, a novel cereblon (CRBN) modulator, with other established immunomodulatory drugs (IMiDs®). It further outlines a comprehensive experimental framework using CRISPR-Cas9 to definitively validate the on-target effects of this compound.
This compound is a novel modulator of the E3 ubiquitin ligase substrate receptor cereblon (CRBN)[1]. By binding to CRBN, this compound induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to potent anti-proliferative effects in multiple myeloma cells[1]. This mechanism of action is shared with other well-established CRBN modulators such as lenalidomide and pomalidomide. This guide presents a comparative analysis of these compounds and provides detailed protocols for utilizing CRISPR-Cas9 to create a CRBN knockout cell line model, which is the gold standard for confirming that the therapeutic effects of this compound are mediated directly through its intended target.
Comparison of this compound with Alternative CRBN Modulators
This table summarizes the key performance indicators of this compound in comparison to other widely used CRBN modulators. The data highlights the anti-proliferative activity of these compounds in multiple myeloma cell lines.
| Compound | Target | Mechanism of Action | Anti-Proliferative Activity (CC50/IC50) | Key Neosubstrates |
| This compound | Cereblon (CRBN) | Induces proteasomal degradation of neosubstrates | 0.039 µM (NCI-H929 cells)[1] | IKZF1, IKZF3[1] |
| Pomalidomide | Cereblon (CRBN) | Induces proteasomal degradation of neosubstrates | ~0.1 - 1 µM (in various MM cell lines) | IKZF1, IKZF3 |
| Lenalidomide | Cereblon (CRBN) | Induces proteasomal degradation of neosubstrates | ~1 - 10 µM (in various MM cell lines) | IKZF1, IKZF3 |
Data Presentation: Validation of this compound On-Target Effects using CRISPR-Cas9
The following table illustrates the expected outcomes from experiments designed to validate the on-target effects of this compound using a CRISPR-Cas9 generated CRBN knockout (KO) cell line.
| Cell Line | Treatment | CRBN Expression | IKZF1/3 Protein Levels | Cell Viability | Conclusion |
| Wild-Type (WT) | Vehicle (DMSO) | Present | Baseline | 100% | Baseline control |
| Wild-Type (WT) | This compound | Present | Decreased | Decreased | This compound is effective in WT cells |
| CRBN KO | Vehicle (DMSO) | Absent | Baseline | 100% | CRBN KO does not affect baseline viability |
| CRBN KO | This compound | Absent | No change | No significant change | Loss of CRBN abrogates this compound activity |
Experimental Protocols
Herein are detailed methodologies for the key experiments required to validate the on-target effects of this compound.
Generation of a CRBN Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable CRBN knockout cell line using a lentiviral delivery system.
a. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved early exon of the CRBN gene. Online design tools can be used to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
b. Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles.
c. Transduction of Multiple Myeloma Cells:
-
Transduce the target multiple myeloma cell line (e.g., NCI-H929) with the CRBN-targeting lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Use a non-targeting sgRNA as a negative control.
d. Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
e. Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of CRBN protein expression in knockout clones via Western blot.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of wild-type versus CRBN knockout cells.
-
Seed wild-type and validated CRBN KO multiple myeloma cells into 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 100 µM) or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels.
-
Normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for the wild-type cells.
Western Blot Analysis for IKZF1/3 Degradation
This protocol is for assessing the degradation of the neosubstrates IKZF1 and IKZF3 following treatment with this compound.
-
Seed wild-type and CRBN KO cells and treat with this compound at various concentrations for a defined period (e.g., 4, 8, or 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for IKZF1, IKZF3, CRBN, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of IKZF1 and IKZF3 to the loading control.
Mandatory Visualizations
Signaling Pathway of CRBN Modulators
Caption: Mechanism of action of this compound via the CRL4-CRBN E3 ligase complex.
Experimental Workflow for CRISPR-Cas9 Validation
Caption: Workflow for validating this compound on-target effects using CRISPR-Cas9.
Logical Framework for Target Validation
Caption: Logical framework for CRISPR-Cas9 based validation of this compound's target.
References
A Comparative Analysis of TD-106-Based PROTACs Against Other Protein Degraders
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Support for Novel Protein Degraders
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) represent a leading modality within TPD, acting as bifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A key component of a PROTAC is its E3 ligase ligand, which determines which ubiquitin ligase is recruited to tag the target protein for degradation. This guide provides a comparative analysis of PROTACs built upon the novel cereblon (CRBN) ligand, TD-106, against other prominent protein degrader technologies.
Executive Summary
PROTACs based on the this compound scaffold have demonstrated high potency in degrading key cancer targets, including the androgen receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins. This guide presents a head-to-head comparison of this compound-based PROTACs with other degraders, including those utilizing the well-established von Hippel-Lindau (VHL) E3 ligase ligand and other CRBN-based constructs. Furthermore, a broader comparison with molecular glues is provided to highlight the distinct mechanistic and physicochemical properties of these two major classes of protein degraders. The quantitative data, detailed experimental protocols, and pathway visualizations herein offer a comprehensive resource for researchers to evaluate and select the most appropriate degrader strategy for their specific research and development needs.
Quantitative Comparison of Protein Degraders
The following tables summarize the in vitro degradation and anti-proliferative activities of various PROTACs targeting the Androgen Receptor (AR) and BET proteins.
Table 1: Comparative Analysis of Androgen Receptor (AR) Degraders
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference(s) |
| TD-802 | AR | CRBN (this compound) | LNCaP | 12.5 | [1] |
| ARV-110 | AR | CRBN | VCaP | ~1 | [2] |
| ARD-266 | AR | VHL | LNCaP | 0.5 | |
| PSMA-ARD-203 | AR | CRBN | VCaP | 21.86 | [3] |
| PSMA-ARD-203 | AR | CRBN | LNCaP | 44.38 | [3] |
| PSMA-ARD-203 | AR | CRBN | 22Rv1 | 50.19 | [3] |
Table 2: Comparative Analysis of BET Protein Degraders
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference(s) |
| TD-428 | BRD4 | CRBN (this compound) | 22Rv1 | 0.32 | [4][5] |
| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | < 5 | |
| dBET1 | BETs | CRBN | RS4;11 | ~100 | [6] |
| MZ1 | BETs | VHL | HeLa | ~25 | [7] |
| ZXH-3-26 | BRD4 | CRBN | HeLa | < 100 | [8] |
Table 3: General Comparison of PROTACs and Molecular Glues
| Feature | PROTACs | Molecular Glues | Reference(s) |
| Structure | Heterobifunctional (Target binder - Linker - E3 ligand) | Monovalent small molecule | [7] |
| Mechanism | Induces proximity between target and E3 ligase | Stabilizes interaction between target and E3 ligase | [7] |
| Discovery | Rational design is common | Often discovered serendipitously | [7] |
| Molecular Weight | Generally larger | Typically smaller, more "drug-like" | [7] |
| Cell Permeability | Can be challenging to optimize | Generally better | [7] |
Signaling Pathways
Understanding the signaling context of the target protein is crucial for evaluating the impact of its degradation. The following diagrams illustrate the canonical signaling pathways for the Androgen Receptor and BET proteins.
Caption: Androgen Receptor (AR) Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of TD-106 and Thalidomide in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase ligand is a critical determinant of PROTAC (Proteolysis Targeting Chimera) efficacy. This guide provides a detailed, objective comparison of TD-106, a novel cereblon (CRBN) modulator, and thalidomide, a foundational CRBN ligand, for their application in PROTAC design. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Thalidomide as CRBN Ligands
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They achieve this by bringing a target protein into proximity with an E3 ubiquitin ligase. Both this compound and thalidomide function as ligands for the CRBN E3 ligase, a widely utilized ligase in PROTAC development due to its favorable characteristics.[2]
Thalidomide , a well-established immunomodulatory drug, was one of the first CRBN ligands to be incorporated into PROTACs.[3][4] Its derivatives, including lenalidomide and pomalidomide, are also extensively used.[5] This compound is a more recently developed, novel aminobenzotriazino glutarimide-based CRBN modulator.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound and thalidomide, as well as for PROTACs derived from them. It is important to note that the data for this compound and thalidomide's direct binding affinity to CRBN were obtained from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
Table 1: CRBN Ligand Performance
| Parameter | This compound | Thalidomide | Pomalidomide (Thalidomide Analog) | Source |
| Binding Affinity to CRBN (Kd) | Not explicitly reported | ~250 nM | Not explicitly reported in the same study | [6] |
| Cell Proliferation (CC50) | 0.039 µM (NCI-H929 cells) | Not reported in this study | 0.19 µM (NCI-H929 cells) | [7] |
Table 2: Performance of BRD4-Targeting PROTACs
| Parameter | TD-428 (utilizing this compound) | Representative Thalidomide-based PROTAC | Source |
| Target Protein | BRD4 | BRD4 | [7] |
| Degradation (DC50) | 0.32 nM (22Rv1 cells) | Varies significantly based on linker and target ligand | [7] |
| Cell Proliferation (CC50) | 20.1 nM (22Rv1 cells) | Varies | [7] |
The available data suggests that this compound exhibits potent anti-proliferative activity, with a lower CC50 value than the thalidomide analog pomalidomide in the NCI-H929 multiple myeloma cell line.[7] Furthermore, a PROTAC constructed with this compound, TD-428, demonstrates highly potent degradation of the target protein BRD4.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Open Access@KRIBB: A novel cereblon modulator for targeted protein degradation [oak.kribb.re.kr]
- 2. WO2020132561A1 - Targeted protein degradation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel cereblon modulator for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of TD-106's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of TD-106, a novel cereblon (CRBN) modulator, with alternative therapies for multiple myeloma. The information presented is based on available preclinical data to assist researchers in evaluating its therapeutic potential.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that functions as a modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1] By binding to CRBN, this compound induces the targeted degradation of key proteins essential for the survival and proliferation of multiple myeloma cells, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism of action is similar to that of approved immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, as well as newer generation Cereblon E3 Ligase Modulating Drugs (CELMoDs). Preclinical studies have demonstrated the anti-proliferative effects of this compound in multiple myeloma cell lines both in vitro and in vivo.[2]
Comparative In Vivo Anti-Tumor Efficacy
While specific quantitative in vivo data for this compound is not yet publicly available in peer-reviewed literature, a study utilizing a TMD-8 multiple myeloma xenograft model in SCID mice indicated that this compound, administered at 50 mg/kg intraperitoneally once daily for 14 days, effectively inhibited tumor growth. For a comprehensive evaluation, this section presents available quantitative in vivo data for key competitor compounds in similar preclinical models.
Table 1: Comparison of In Vivo Anti-Tumor Activity of CRBN Modulators in Multiple Myeloma Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Source(s) |
| This compound | SCID Mice | TMD-8 | 50 mg/kg, i.p., q.d. for 14 days | Treatment inhibited tumor growth (quantitative data not available). | [1] |
| Lenalidomide | SCID Mice | MM.1S | Not specified | Reduced tumor growth (T/C: 84%). | [3] |
| Iberdomide (CC-220) | Humanized Xenograft | Lenalidomide-resistant | Not specified | In combination with Daratumumab: ~22% TGI vs. single agents, ~37% TGI vs. vehicle. | [4] |
| CC-92480 (Mezigdomide) | SCID Mice | H929-1051 (Lenalidomide-resistant) | Not specified | Single agent: 34% decrease in tumor growth. With Dexamethasone: 84% decrease in tumor growth. | [2][5] |
T/C: Treatment vs. Control. A lower percentage indicates greater tumor growth inhibition. TGI: Tumor Growth Inhibition.
Mechanism of Action: The Cereblon Pathway
This compound and its counterparts exert their anti-tumor effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This targeted protein degradation pathway is crucial for their therapeutic efficacy.
Caption: CRBN modulator binding to Cereblon leads to targeted protein degradation and anti-myeloma effects.
Experimental Protocols
A detailed protocol for a standard multiple myeloma xenograft model is provided below. This protocol is a composite based on common practices in the field and can be adapted for specific experimental needs.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical subcutaneous multiple myeloma xenograft study.
Detailed Methodology:
-
Cell Culture:
-
Human multiple myeloma cell lines (e.g., TMD-8, NCI-H929, MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the logarithmic growth phase for implantation.
-
-
Animal Husbandry:
-
Immunocompromised mice (e.g., SCID, NOD/SCID) of 6-8 weeks of age are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Myeloma cells are washed and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A cell suspension of approximately 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse. Often, cells are mixed with Matrigel to promote tumor formation.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by caliper measurements 2-3 times per week once tumors become palpable.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound and competitor compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
The drug or vehicle is administered according to the specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Animal body weight and general health are monitored regularly as indicators of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
Statistical analysis (e.g., t-test, ANOVA) is performed to compare tumor growth between treatment and control groups.
-
Conclusion
This compound is a promising novel CRBN modulator with demonstrated in vivo anti-myeloma activity. While direct quantitative comparisons with other CRBN modulators are pending the publication of more detailed studies, the available data on its mechanism of action and the performance of next-generation CELMoDs like iberdomide and CC-92480 suggest that this class of compounds holds significant potential for the treatment of multiple myeloma, including in lenalidomide-resistant settings. Further in vivo studies with robust data on tumor growth inhibition, survival, and pharmacodynamics will be crucial to fully elucidate the therapeutic profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. focusononcology.com [focusononcology.com]
- 3. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Iberdomide Enhances Dara Mediated Cytotoxicity through Upregulation of CDC Activity and Elevated NK Cell Mediated ADCC [ash.confex.com]
- 5. researchgate.net [researchgate.net]
TD-106: A Focused Look at E3 Ligase Selectivity and a Guide to Assessing Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecule targeting a specific E3 ubiquitin ligase is paramount. This guide provides an objective comparison of TD-106's known activity and outlines a comprehensive methodology for determining its cross-reactivity against other E3 ligases, a critical step in the development of targeted protein degraders.
This compound has been identified as a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN). It has demonstrated enhanced efficacy in degrading the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3) when compared to the well-established CRBN modulator, pomalidomide. However, a comprehensive, publicly available analysis of this compound's binding affinity and cross-reactivity against a broader panel of E3 ligases is currently lacking. Such data is essential for a thorough assessment of its selectivity and potential off-target effects.
This guide first presents a qualitative comparison of this compound and pomalidomide in their primary function and then provides a detailed experimental protocol for researchers to independently assess the cross-reactivity of this compound.
Comparative Efficacy: this compound vs. Pomalidomide
While extensive quantitative data is not available in the public domain, existing information indicates that this compound is a more potent degrader of IKZF1 and IKZF3 than pomalidomide. This enhanced activity is a key feature for its potential applications in therapeutic development.
| Compound | Primary E3 Ligase Target | Reported Neo-substrate Degradation | Comparative Potency |
| This compound | Cereblon (CRBN) | IKZF1 and IKZF3 | Reported to have better degradation efficiency than pomalidomide |
| Pomalidomide | Cereblon (CRBN) | IKZF1 and IKZF3 | Standard of comparison for IKZF1/3 degradation |
Assessing Cross-Reactivity: A Path Forward
To address the current knowledge gap, a systematic evaluation of this compound's binding to other E3 ligases is necessary. The following experimental protocol outlines a robust method for determining the selectivity profile of this compound.
Experimental Protocol: E3 Ligase Cross-Reactivity Profiling via Fluorescence Polarization Competition Assay
This protocol describes a method to quantify the binding affinity of this compound to a panel of purified E3 ligases.
1. Materials and Reagents:
-
This compound: Compound of interest.
-
Pomalidomide: Positive control for CRBN binding.
-
Fluorescently Labeled CRBN Ligand: A known CRBN binder conjugated to a fluorophore (e.g., fluorescein-pomalidomide).
-
Purified E3 Ligases: A panel of purified E3 ligase proteins or their ligand-binding domains (e.g., VHL, MDM2, IAPs, and others).
-
Assay Buffer: Buffer optimized for protein stability and binding interactions (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence Polarization Plate Reader.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and pomalidomide in DMSO.
-
Create a serial dilution of this compound and pomalidomide in the assay buffer.
-
Prepare solutions of the fluorescently labeled CRBN ligand and each purified E3 ligase in the assay buffer at their predetermined optimal concentrations.
-
-
Assay Plate Setup:
-
Add a constant volume of the fluorescently labeled CRBN ligand to all wells of the 384-well plate.
-
Add the serially diluted this compound, pomalidomide (for CRBN control), or DMSO (vehicle control) to the appropriate wells.
-
Initiate the binding reaction by adding a constant volume of the purified E3 ligase solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
3. Data Analysis:
-
Calculate IC50 Values:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescently labeled ligand.
-
-
Determine Binding Affinity (Ki):
-
Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent ligand.
-
-
Selectivity Profile:
-
Compare the Ki values of this compound across the panel of E3 ligases. A significantly lower Ki for CRBN compared to other E3 ligases will indicate high selectivity.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of this compound.
Quantitative Proteomics: A Comparative Guide to Confirming Target Degradation of TD-106-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing quantitative proteomics to confirm target degradation by TD-106-based Proteolysis Targeting Chimeras (PROTACs). We will explore the mechanism of action of this compound as a Cereblon (CRBN) E3 ligase ligand within PROTACs, compare it with alternative degradation technologies, and detail the experimental and data analysis workflows essential for robust validation of target degradation.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN)[1]. Its incorporation into PROTACs allows for the recruitment of CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound has been successfully used to generate potent degraders against high-value oncology targets, including the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins[1].
Comparative Landscape of Protein Degraders
The efficacy of a this compound-based PROTAC is best assessed by comparing its performance against alternative degrader molecules. These alternatives can be categorized based on the E3 ligase they recruit or the warhead they employ for the same protein of interest.
E3 Ligase Ligand Alternatives
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for resistance. Besides CRBN, the von Hippel-Lindau (VHL) E3 ligase is another widely utilized ligase in PROTAC design.
| E3 Ligase Ligand Class | Example Ligand | Key Characteristics |
| CRBN-based | Pomalidomide, Lenalidomide, This compound | Smaller molecular weight, potentially favorable drug-like properties. Can have off-target effects on neosubstrates like IKZF1/3. |
| VHL-based | VHL-1 | Different tissue expression profile compared to CRBN. May offer an alternative in cell types with low CRBN expression or to avoid CRBN-related off-target effects. |
Head-to-Head Comparison of BET Protein Degraders
The BET family of proteins (BRD2, BRD3, BRD4) are critical regulators of gene transcription and are attractive targets in oncology. TD-428 is a BET degrader that utilizes the this compound CRBN ligand and the BET inhibitor JQ1[2]. Below is a representative comparison of TD-428 with other well-characterized BET degraders.
Note: The following data is compiled from multiple sources for illustrative purposes. A direct head-to-head experiment under identical conditions would be required for a definitive comparison.
| Degrader | Target Warhead | E3 Ligase Ligand | Reported DC50 (BRD4) | Key Features |
| TD-428 | JQ1 | This compound (CRBN) | 0.32 nM | Potent BRD4 degradation. Also degrades neosubstrates IKZF1 and IKZF3. |
| dBET1 | JQ1 | Pomalidomide (CRBN) | ~500-fold weaker than ARV-771 in some assays | A well-characterized CRBN-based BET degrader. |
| ARV-771 | OTX015 analog | VHL | < 1 nM | A potent VHL-based BET degrader with demonstrated in vivo activity. |
| MZ1 | JQ1 | VHL | ~24 nM | Shows selectivity for BRD4 degradation over BRD2 and BRD3. |
Quantitative Proteomics for Confirmation of Target Degradation
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the efficacy and specificity of a PROTAC. It allows for the unbiased and global measurement of changes in protein abundance following treatment with a degrader.
Experimental Workflow
A typical quantitative proteomics experiment to evaluate a this compound-based PROTAC involves several key steps, from sample preparation to data analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Prostate cancer cell lines such as 22Rv1 or VCaP are cultured under standard conditions.
-
Cells are treated with the this compound-based PROTAC (e.g., TD-428 or TD-802), an alternative degrader, and a vehicle control (e.g., DMSO) at various concentrations and for different time points.
2. Cell Lysis and Protein Digestion:
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Proteins are denatured, reduced, alkylated, and then digested into peptides using trypsin.
3. Isobaric Labeling:
-
Peptides from each condition are labeled with isobaric tags (e.g., TMT, iTRAQ). This allows for the multiplexing of samples, enabling simultaneous analysis and reducing experimental variability.
4. LC-MS/MS Analysis:
-
The labeled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
5. Data Analysis:
-
Raw data is processed to identify and quantify peptides and proteins.
-
Statistical analysis, often visualized with a volcano plot, is performed to identify proteins that are significantly up- or down-regulated upon treatment.
-
The on-target degradation is confirmed by a significant decrease in the abundance of the POI.
-
Off-target effects are assessed by identifying other proteins whose levels change significantly.
Visualizing the Mechanism of Action of this compound-Based PROTACs
The following diagram illustrates the signaling pathway of a this compound-based PROTAC, leading to the degradation of a target protein.
Conclusion
Quantitative proteomics provides an indispensable toolset for the rigorous evaluation of this compound-based PROTACs. By enabling a global view of the proteome, these techniques allow for the precise measurement of on-target degradation efficiency and the identification of potential off-target effects. A thorough comparison with alternative degraders, employing different E3 ligase recruiters, is crucial for establishing the unique therapeutic window and potential advantages of this compound-containing molecules. The workflows and comparative data frameworks presented in this guide offer a robust approach for researchers in the field of targeted protein degradation to validate and advance novel therapeutics.
References
Comparative Analysis of TD-106 and Its Derivatives: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of TD-106, a novel Cereblon (CRBN) modulator, and its derivatives, primarily focusing on Proteolysis Targeting Chimeras (PROTACs) such as TD-802 and TD-428. While specific quantitative pharmacokinetic data for these compounds are not publicly available in the reviewed literature, this document synthesizes the existing qualitative information and outlines the standard experimental protocols relevant to their preclinical evaluation.
Introduction to this compound and its Derivatives
This compound is a novel immunomodulatory imide drug (IMiD) analog that functions as a CRBN modulator.[1] By binding to CRBN, a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex, this compound can induce the degradation of specific target proteins. This mechanism has been leveraged in the development of PROTACs, which are heterobifunctional molecules that link a target protein ligand to an E3 ligase ligand.
The derivatives of this compound, such as TD-802 and TD-428, are PROTACs that utilize this compound as the CRBN-recruiting ligand.
-
TD-802 is an androgen receptor (AR) PROTAC designed for applications in metastatic castration-resistant prostate cancer.[2]
-
TD-428 is a BET (Bromodomain and Extra-Terminal domain) PROTAC, which links this compound to a BET inhibitor (JQ1), targeting BET proteins for degradation.[1][3]
Data Presentation: A Qualitative Comparison
Due to the limited availability of public data, a quantitative comparison of the pharmacokinetic parameters for this compound and its derivatives is not possible at this time. However, based on the available literature, a qualitative assessment can be made:
| Compound | Type | Key Features | Pharmacokinetic Profile Highlights |
| This compound | CRBN Modulator | Induces degradation of IKZF1/3; Possesses anti-myeloma activity in vivo.[4] | Preclinical in vivo studies suggest antitumor activity upon intraperitoneal administration.[4] |
| TD-802 | AR PROTAC | Utilizes this compound to degrade the androgen receptor. | Described as having good microsomal stability and good antitumor efficacy in vivo. |
| TD-428 | BET PROTAC | Employs this compound to degrade BRD4. | Efficiently induces BET protein degradation in prostate cancer cell lines.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the pharmacokinetic evaluation of compounds like this compound and its PROTAC derivatives.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (including Cmax, Tmax, half-life, AUC, clearance, and volume of distribution) of the test compound in plasma.
Methodology:
-
Animal Model: Male BALB/c or similar mouse strains (6-8 weeks old) are used.
-
Compound Administration: The test compound is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline). A single dose is administered via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Microsomal Stability Assay
Objective: To assess the metabolic stability of the compound in liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Methodology:
-
Preparation: The test compound is incubated with liver microsomes (from mouse, rat, or human) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Mandatory Visualization
Signaling Pathway of this compound Based PROTACs
The following diagram illustrates the mechanism of action for a PROTAC utilizing this compound to induce the degradation of a target protein.
Caption: Mechanism of action of a this compound based PROTAC.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
References
Safety Operating Guide
TD-106: Essential Safety and Disposal Guidance for Researchers
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
This document provides critical safety protocols, operational procedures, and disposal plans for the cereblon (CRBN) modulator, TD-106 (CAS 2250288-69-6). Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical handling. This compound is a potent research chemical utilized in targeted protein degradation studies, notably in the development of Proteolysis Targeting Chimeras (PROTACs).
Immediate Safety and Handling
All personnel must familiarize themselves with the following safety information before handling this compound.
Safety Data Summary:
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Storage and Handling:
-
Storage: Store in a well-ventilated place at 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1][2] Keep container tightly closed and away from moisture and light.[1]
-
Handling: Handle in a well-ventilated area or under a fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Take precautionary measures against static discharge.
Proper Disposal Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Guidelines:
-
Chemical Waste: Dispose of this compound as hazardous chemical waste. All disposals must be in accordance with federal, state, and local regulations.
-
Containers: Empty containers may retain product residue. Do not reuse empty containers. Dispose of empty containers as hazardous waste.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., acetone, ethanol) followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Proliferation Assay
This protocol details the procedure for assessing the anti-proliferative activity of this compound on the NCI-H929 multiple myeloma cell line.[3]
Materials:
-
NCI-H929 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Seed NCI-H929 cells into 96-well plates at a density of 5,000 cells/well.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or DMSO as a vehicle control.[3]
-
Incubate the plates for 72 hours.[3]
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (IC50) value.
In Vivo Anti-Myeloma Activity Assay
This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.[3]
Materials:
-
Female SCID (CB-17/IcrCri-scid) mice
-
TMD-8 multiple myeloma cells
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant TMD-8 cells into the flanks of female SCID mice.
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (50 mg/kg) or vehicle control intraperitoneally once daily (q.d.) for 14 days.[3]
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizing Molecular Mechanisms and Workflows
To facilitate a deeper understanding of this compound's function, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: this compound binds to CRBN, inducing the recruitment of neosubstrates for ubiquitination and subsequent proteasomal degradation.
Caption: Workflow for the synthesis and cellular evaluation of a this compound-based PROTAC for targeted protein degradation.
References
Essential Safety and Logistical Information for Handling Research-Grade Compounds
I have been unable to locate a publicly available, comprehensive Safety Data Sheet (SDS) for the specific compound TD-106 (CAS 2250288-69-6). While several chemical suppliers acknowledge the existence of an SDS, access is restricted. Safety data sheets are essential for providing specific quantitative data on exposure limits and detailed, substance-specific handling and disposal procedures.
In the absence of a specific SDS for this compound, I will provide general safety and handling guidance based on best practices for handling potent, research-grade chemical compounds in a laboratory setting. This information is for guidance only and should be supplemented with a substance-specific risk assessment and, if possible, by obtaining the official SDS from the supplier.
1. Personal Protective Equipment (PPE)
When handling any research compound of unknown toxicity, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, aerosols, and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove. | Prevents skin contact and absorption of the compound. |
| Body Protection | A fully buttoned lab coat, chemical-resistant apron, and full-length pants. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A certified respirator (e.g., N95 for particulates, or a respirator with appropriate cartridges for vapors/fumes) should be used, especially when handling the solid compound. | Prevents inhalation of the compound, which could be a primary route of exposure. Work should ideally be conducted in a certified chemical fume hood. |
2. Operational Plan: Handling and Experimental Protocols
Safe handling practices are paramount to minimize exposure risk to laboratory personnel.
-
Engineering Controls : All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a glove box to contain any dust or vapors.
-
Solution Preparation :
-
Ensure all necessary PPE is donned before handling the compound.
-
Weigh the required amount of solid this compound in a tared, sealed container within a chemical fume hood.
-
Slowly add the desired solvent to the solid to minimize the generation of dust.
-
Cap the container and mix gently until the solid is fully dissolved.
-
-
Administration (In Vitro/In Vivo) :
-
Use appropriate, calibrated dispensing tools (e.g., micropipettes with filtered tips).
-
When administering to cell cultures or animals, take care to avoid splashes and aerosol generation.
-
All work surfaces should be covered with absorbent, disposable bench paper.
-
-
Decontamination :
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
-
Decontaminate all equipment that has come into contact with this compound.
-
3. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
All liquid waste containing this compound, including unused solutions and cell culture media, should be collected in a sealed, labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Waste Segregation :
-
Segregate waste streams based on their chemical composition (e.g., halogenated vs. non-halogenated solvents) as per your institution's hazardous waste management guidelines.
-
-
Waste Pickup :
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Visual Guidance
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
